Benzhydryl 2-chloroethyl ether
Description
Properties
IUPAC Name |
[2-chloroethoxy(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVASENTCOLNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186341 | |
| Record name | Benzhydryl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32669-06-0 | |
| Record name | Benzhydryl 2-chloroethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzhydryl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzhydryl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Benzhydryl 2-chloroethyl ether. The information is compiled from various scientific databases and literature sources to support research and development activities.
Chemical Identity and Structure
This compound, also known as 1-(2-chloroethoxy)-1,1-diphenylmethane or 2-(benzhydryloxy)ethyl chloride, is a chemical compound with the molecular formula C₁₅H₁₅ClO[1][2][3]. Its chemical structure is characterized by a benzhydryl group (a diphenylmethyl group) attached to a 2-chloroethyl group via an ether linkage.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(2-chloroethoxy)-1,1-diphenylmethane | |
| Other Names | This compound, 2-(benzhydryloxy)ethyl chloride, Benzhydryl β-chloroethyl ether, Benzene, 1,1'-[(2-chloroethoxy)methylene]bis- | [1][2] |
| CAS Registry Number | 32669-06-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅ClO | [1][2][3] |
| Molecular Weight | 246.732 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |
| InChI Key | ZNVASENTCOLNJT-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physicochemical properties of this compound have been reported in various sources. A summary of the available quantitative data is presented below.
Table 2: Physicochemical Data
| Property | Value | Unit | Conditions | Reference(s) |
| Appearance | Yellow Oil | - | - | |
| Boiling Point | 337.4 ± 27.0 | °C | at 760 mmHg | |
| 174-177 | °C | at 5 mmHg | [1] | |
| Melting Point | Not Available | - | - | |
| Density | 1.1 ± 0.1 | g/cm³ | - | |
| Flash Point | 157.0 ± 17.6 | °C | - | |
| LogP (Octanol/Water Partition Coefficient) | 4.67 | - | - | |
| Vapor Pressure | 0.0 ± 0.7 | mmHg | at 25°C | |
| Refractive Index | 1.562 | - | - |
Reactivity and Stability
Stability: this compound is reported to be stable under recommended storage conditions[4]. Recommended storage is in a cool place in a tightly closed container that is dry and well-ventilated.
Reactivity:
-
Incompatible Materials: It is incompatible with strong oxidizing agents.
-
Hazardous Decomposition Products: The nature of decomposition products is not fully known, but in the event of a fire, hazardous decomposition products may be formed.
-
Carbon-Carbon Bond Formation: this compound can be utilized in carbon-carbon bond-forming reactions. It serves as a method for attaching a protected 2-hydroxyethyl group to a benzylic carbon.
-
Benzhydryl Ether Synthesis: The synthesis of benzhydryl ethers is influenced by electronic effects. Electron-donating groups on the benzhydryl moiety can aid in the formation of a stable carbocation intermediate, facilitating the reaction[1][4].
Experimental Protocols
Synthesis of this compound:
A reported synthesis involves the reaction of benzhydrol with 2-chloroethanol in the presence of an acid catalyst.
-
Reactants:
-
Benzhydrol (5.0 g)
-
2-chloroethanol (3.27 g)
-
Concentrated sulfuric acid (0.8 g)
-
Dry benzene (10 ml total)
-
-
Procedure:
-
A solution of 2-chloroethanol in dry benzene (3.5 ml) is prepared.
-
Concentrated sulfuric acid is added to this solution, and the mixture is heated to 50°C under an argon atmosphere.
-
A solution of benzhydrol in dry benzene (6.5 ml) is added slowly to the heated mixture.
-
After the addition is complete, the mixture is refluxed for 1.5 hours.
-
The reaction mixture is then cooled, and the benzene layer is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation under reduced pressure to yield the product.
-
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST Chemistry WebBook. The spectrum would be expected to show characteristic peaks for the C-O-C ether stretch, C-Cl stretch, and aromatic C-H and C=C stretches.
-
Mass Spectrum (Electron Ionization): The mass spectrum is also available from the NIST Chemistry WebBook. The fragmentation pattern would be indicative of the benzhydryl and 2-chloroethyl ether moieties.
Note: For detailed spectral data, please refer to the NIST Standard Reference Database 69.
Toxicological and Safety Information
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. It is advised to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Standard good laboratory practices should be followed.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should be used in conjunction with other sources. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS#:32669-06-0 | Chemsrc [chemsrc.com]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
An In-depth Technical Guide to Benzhydryl 2-chloroethyl ether and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzhydryl 2-chloroethyl ether, including its structural formula, physicochemical properties, and potential isomers. Detailed experimental protocols for its synthesis are also presented, alongside a visualization of the synthetic workflow.
Structural Formula and Identification
This compound, also known as 1,1'-[(2-chloroethoxy)methylene]bis[benzene], is an organic compound with the molecular formula C₁₅H₁₅ClO[1][2][3][4]. Its structure features a benzhydryl group (a diphenylmethyl group) attached to a 2-chloroethyl group via an ether linkage.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: 1-chloro-2-(diphenylmethoxy)ethane[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in synthesis, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅ClO | [1][2][3][4] |
| Molecular Weight | 246.73 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 337.4 ± 27.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 157.0 ± 17.6 °C | |
| LogP (Octanol/Water Partition Coefficient) | 4.38 | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Refractive Index | 1.562 | |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
Structural Isomers
Structural isomers of this compound possess the same molecular formula (C₁₅H₁₅ClO) but differ in the connectivity of their atoms. The primary isomers of interest involve positional changes of the substituents on the aromatic rings or alterations in the ether linkage.
Positional Isomers
Positional isomers can be formed by attaching the 2-chloroethoxy group to one of the phenyl rings of the diphenylmethane core, with the other phenyl group remaining attached to the central carbon. This would result in ortho, meta, and para isomers. For example:
-
1-(2-chloroethoxy)-2-(phenylmethyl)benzene: The benzhydryl group is on the second carbon of the benzene ring.
-
1-(2-chloroethoxy)-3-(phenylmethyl)benzene: The benzhydryl group is on the third carbon of the benzene ring.
-
1-(2-chloroethoxy)-4-(phenylmethyl)benzene: The benzhydryl group is on the fourth carbon of the benzene ring.
Another set of positional isomers involves substitution on the benzhydryl moiety itself, where a chlorine atom is attached to one of the phenyl rings and the hydroxyethyl ether is attached to the methylene carbon.
Functional Group Isomers
Functional group isomers could include compounds where the ether and chloro functionalities are arranged differently. An example includes:
-
2-(Benzhydryloxy)-1-chloroethane: This is an alternative name for the parent compound, highlighting the ether linkage. A true functional isomer would involve a different arrangement of atoms, for instance, a chlorinated aromatic ring and an ethoxy group attached elsewhere.
A notable isomer mentioned in the literature is 2-benzyl-3,5-dimethyl-4-chlorophenol .
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of benzhydrol with 2-chloroethanol in the presence of an acid catalyst.
Synthesis of this compound
Materials:
-
Benzhydrol (5.0 g)
-
2-Chloroethanol (3.27 g)
-
Concentrated Sulfuric Acid (0.8 g)
-
Dry Benzene (10 ml)
-
Anhydrous Sodium Sulfate
-
Argon atmosphere
Procedure: [6]
-
A solution of 2-chloroethanol in dry benzene (3.5 ml) is prepared.
-
Concentrated sulfuric acid is added to this solution, and the mixture is heated to 50°C under an argon atmosphere.
-
A solution of benzhydrol in dry benzene (6.5 ml) is slowly added to the heated mixture.
-
After the addition is complete, the reaction mixture is refluxed for 1.5 hours.
-
The mixture is then cooled, and the benzene layer is washed with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation under reduced pressure to yield this compound.
Characterization:
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This guide provides foundational technical information for professionals working with this compound. For more specific applications or in-depth analytical data, consulting the referenced literature and material safety data sheets is recommended.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-[(2-chloroethoxy)(phenyl)methyl]benzene [chemicalbook.com]
- 6. 1-Chloro-2-[2-chloroethoxy(phenyl)methyl]benzene | C15H14Cl2O | CID 12570313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chloroethyl Benzhydryl Ether (CAS: 32669-06-0)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 2-Chloroethyl Benzhydryl Ether, identified by the CAS number 32669-06-0. This compound is also known by other names including Benzhydryl 2-chloroethyl ether and 1,1'-[(2-Chloroethoxy)methylene]bis[benzene].[1][2][3][4][5][6][7][8][9][10] Its molecular formula is C15H15ClO, with a molecular weight of approximately 246.73 g/mol .[1][4][7][10] This document is intended to serve as a resource for scientists and professionals involved in research and drug development by consolidating the accessible spectroscopic information.
Summary of Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of 2-Chloroethyl Benzhydryl Ether is available through the NIST WebBook.[3] An analysis of the spectrum reveals several key fragments. The data presented in the table below is an interpretation of the graphical spectrum.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |
| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 165 | Moderate | Isotopic peak of Benzhydryl cation |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Low | [C₄H₃]⁺ |
| 247 | Very Low | [M+H]⁺ (Protonated Molecule) |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of 2-Chloroethyl Benzhydryl Ether is also accessible via the NIST WebBook.[5] The following table summarizes the approximate positions of the major absorption bands, which are characteristic of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1490, ~1450 | Strong | Aromatic C=C Bending |
| ~1100 | Strong | C-O-C (Ether) Stretch |
| ~750, ~700 | Strong | C-H Bending (out-of-plane) for monosubstituted benzene rings |
| ~650 | Medium | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly available ¹H and ¹³C NMR data for 2-Chloroethyl Benzhydryl Ether, including chemical shifts, coupling constants, and peak assignments, could not be located in publicly accessible databases or scientific literature at the time of this report. Predicted NMR data is mentioned by some sources, but the experimental spectra are not provided.[2][3][7]
Experimental Protocols
Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the public domain. Commercial suppliers who provide this data with their reference standards would be the primary source for this information.
Generally, standard techniques would be employed for the analysis:
-
Mass Spectrometry: Electron ionization (EI) is a common method for obtaining the mass spectrum of organic compounds. The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS), where it is bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
Infrared Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to obtain an IR spectrum. The sample can be analyzed as a neat liquid, in a solution, or as a gas. The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the bonds within the molecule.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired using standard pulse sequences.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Chloroethyl Benzhydryl Ether.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of 2-Chloroethyl Benzhydryl Ether based on currently available data. For definitive and detailed analysis, it is recommended to acquire a certified reference standard and the accompanying analytical data from a reputable supplier.
References
- 1. This compound [webbook.nist.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound [webbook.nist.gov]
- 4. BENZYL 2-CHLOROETHYL ETHER(17229-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. 2-Chloroethyl ethyl ether(628-34-2) 1H NMR spectrum [chemicalbook.com]
- 9. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to Benzhydryl 2-chloroethyl ether: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydryl 2-chloroethyl ether is a chemical compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the bulky benzhydryl group, make it a valuable reagent, primarily utilized as a protecting group in the synthesis of complex molecules, including peptides and potential drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to laboratory practice.
Molecular and Physicochemical Properties
This compound, with the chemical formula C₁₅H₁₅ClO, possesses a molecular weight of approximately 246.73 g/mol .[1][2][3] The structure features a central ether linkage with a benzhydryl (diphenylmethyl) group on one side and a 2-chloroethyl group on the other. This combination of a bulky, lipophilic moiety and a reactive chloroethyl group dictates its chemical behavior and applications.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₅ClO | [1][2][3] |
| Molecular Weight | 246.732 g/mol | [1][2][3] |
| CAS Number | 32669-06-0 | [1][2][3] |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Not specified in search results |
Synthesis of this compound
A reliable method for the laboratory-scale synthesis of this compound has been reported. The procedure involves the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.
Experimental Protocol
Materials:
-
2-chloroethanol (3.27 g)
-
Dry benzene (10 ml total)
-
Concentrated sulfuric acid (0.8 g)
-
Benzhydrol (5.0 g)
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
A solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml) is prepared.
-
Concentrated sulfuric acid (0.8 g) is added to the solution, and the mixture is heated to 50°C under an argon atmosphere.
-
A solution of benzhydrol (5.0 g) in dry benzene (6.5 ml) is slowly added to the heated mixture.
-
After the addition is complete, the reaction mixture is refluxed for 1.5 hours.
-
The mixture is then allowed to cool to room temperature.
-
The benzene layer is washed with water and subsequently dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation under reduced pressure to yield the final product.
Yield:
-
The reported yield for this procedure is 6.7 g of this compound.
Applications in Research and Drug Development
The primary application of this compound lies in its function as a protecting group for various functionalities in organic synthesis. The benzhydryl group is particularly useful for protecting alcohols, carboxylic acids, and thiols.[4] Its bulkiness can provide steric hindrance, preventing unwanted side reactions at the protected site.[4]
Use as a Protecting Group in Peptide Synthesis
In the development of peptide-based drugs, the protection of reactive side chains and termini is crucial. Benzhydryl ethers have been identified as effective C-terminal protecting groups, facilitating the efficient synthesis of various terminal amide peptides.[4] The workflow for utilizing a benzhydryl-based protecting group in peptide synthesis generally follows the logical steps of protection, peptide chain elongation, and deprotection.
Below is a conceptual workflow for the use of a benzhydryl protecting group in a synthetic scheme.
References
An In-depth Technical Guide to 1-(Benzhydryloxy)-2-chloroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(benzhydryloxy)-2-chloroethane, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physical properties, synthesis protocols, and its significant role in the development of pharmaceutical compounds.
Chemical Identity and Nomenclature
The compound commonly known as Benzhydryl 2-chloroethyl ether is systematically named 1-(benzhydryloxy)-2-chloroethane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also recognized by several synonyms, reflecting its widespread use in various chemical contexts.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(benzhydryloxy)-2-chloroethane |
| Synonyms | This compound, 2-Chloroethyl benzhydryl ether, 2-Chloroethyl diphenylmethyl ether |
| CAS Number | 32669-06-0 |
| Molecular Formula | C₁₅H₁₅ClO |
| Molecular Weight | 246.73 g/mol |
| InChI Key | ZNVASENTCOLNJT-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 1-(benzhydryloxy)-2-chloroethane are crucial for its handling, application in synthesis, and purification. Below is a summary of its key properties.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Oil/Liquid | [1] |
| Boiling Point | 337.4 ± 27.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 157.0 ± 17.6 °C | [2] |
| LogP | 4.67 | [2] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |
| Refractive Index | 1.562 | [2] |
Note: Some physical properties are predicted values.
Experimental Protocols: Synthesis of 1-(benzhydryloxy)-2-chloroethane
The synthesis of 1-(benzhydryloxy)-2-chloroethane is well-documented, with a common method involving the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.
Materials and Equipment:
-
Benzhydrol (diphenylmethanol)
-
2-chloroethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dry benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Argon atmosphere setup
Procedure:
A detailed experimental protocol for the synthesis is as follows:
-
To a solution of 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene, 0.8 g of concentrated sulfuric acid is added.
-
The mixture is heated to 50°C under an argon atmosphere.
-
A solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene is then added slowly to the heated mixture.
-
After the addition is complete, the mixture is refluxed for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The benzene layer is washed with water and subsequently dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation under reduced pressure to yield the final product, 1-(benzhydryloxy)-2-chloroethane.[3]
Applications in Drug Development
1-(benzhydryloxy)-2-chloroethane is a pivotal building block in the synthesis of a variety of biologically active molecules. Its benzhydryl ether moiety is a common structural feature in many pharmaceutical agents.
Intermediate in the Synthesis of Diphenhydramine
The most prominent application of 1-(benzhydryloxy)-2-chloroethane is as a key intermediate in the synthesis of Diphenhydramine. Diphenhydramine is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties. The synthesis involves the reaction of 1-(benzhydryloxy)-2-chloroethane with dimethylamine.
The following diagram illustrates the logical workflow for the synthesis of Diphenhydramine from Benzhydrol, with 1-(benzhydryloxy)-2-chloroethane as a central intermediate.
Caption: Synthetic pathway to Diphenhydramine.
The Benzhydryl Group in Medicinal Chemistry
The benzhydryl (diphenylmethyl) group, a core component of 1-(benzhydryloxy)-2-chloroethane, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with multiple biological targets, leading to the development of compounds with a wide range of therapeutic applications. Molecules containing the benzhydryl moiety have been investigated for their potential as anticancer, anti-tubercular, antimalarial, and antiviral agents.
Furthermore, the benzhydryl group is utilized as a protecting group in the synthesis of complex molecules like peptides and nucleosides. Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for synthetic chemists.
Conclusion
1-(benzhydryloxy)-2-chloroethane is a compound of significant interest to the scientific and drug development communities. Its utility as a key synthetic intermediate, particularly in the production of the widely used antihistamine Diphenhydramine, underscores its importance. A thorough understanding of its chemical properties and synthetic methodologies is essential for its effective application in the ongoing development of novel therapeutic agents. The structural motif it provides continues to be a source of inspiration for the design of new molecules with diverse biological activities.
References
An In-depth Technical Guide to the Synthesis Mechanisms of Benzhydryl Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for benzhydryl ethers, compounds of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. This document details the core synthetic pathways, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.
Introduction to Benzhydryl Ethers
The benzhydryl (diphenylmethyl) group is a sterically bulky and electronically significant moiety. Its incorporation into molecules can impart desirable pharmacokinetic and pharmacodynamic properties. Benzhydryl ethers are utilized as protecting groups in organic synthesis, and they form the core scaffold of numerous biologically active compounds, including antihistamines and other CNS-acting drugs.[1][2] Understanding the mechanisms of their formation is crucial for the efficient and selective synthesis of these important molecules.
Key Synthesis Mechanisms
The synthesis of benzhydryl ethers can be broadly categorized into two main mechanistic pathways: a substitution-based approach analogous to the Williamson ether synthesis and an acid-catalyzed pathway involving a carbocation intermediate.
Williamson-Type Ether Synthesis: Reaction of Benzhydryl Halides with Alcohols
This method involves the reaction of a benzhydryl halide (typically chloride or bromide) with an alcohol in the presence of a base. The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[3] While classic Williamson synthesis involves an alkoxide attacking an alkyl halide, in this variation, a neutral alcohol is often used with a tertiary amine as an acid scavenger.[3] The mechanism proceeds via a nucleophilic substitution reaction. Given the secondary nature of the benzhydryl carbon and its ability to stabilize a positive charge, the mechanism can have both SN1 and SN2 characteristics, though it is often depicted as an SN2-like pathway.[4][5][6][7][8]
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 3. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility Profile of Benzhydryl 2-chloroethyl ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of Benzhydryl 2-chloroethyl ether. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the predicted solubility based on its chemical structure and furnishes a detailed experimental protocol for its quantitative determination. This guide is intended to equip researchers in drug development and chemical synthesis with the necessary tools to establish a precise solubility profile for this compound in various organic solvents, a critical parameter for process development, formulation, and analytical method development.
Introduction to this compound
This compound, with the chemical formula C₁₅H₁₅ClO and a molecular weight of approximately 246.73 g/mol , is an organic compound characterized by a benzhydryl group and a 2-chloroethyl ether moiety.[1][2][3][4] Its structure, featuring two phenyl rings, imparts significant nonpolar character, while the ether linkage and the chloro group introduce some polarity. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification processes like recrystallization, and for the development of formulations in pharmaceutical contexts.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The large nonpolar surface area from the two benzene rings suggests good solubility in nonpolar and moderately polar organic solvents.
-
High Solubility Predicted in:
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
-
Moderate to Low Solubility Predicted in:
-
Alcohols: Ethanol, Methanol (solubility likely decreases with increasing polarity of the alcohol)
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[5]
-
-
Insoluble Predicted in:
-
Water and other highly polar protic solvents.
-
Quantitative Solubility Data
| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | Nonpolar Alkane | 0.1 | 25 | HPLC | ||
| Toluene | Aromatic Hydrocarbon | 2.4 | 25 | HPLC | ||
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 3.1 | 25 | HPLC | ||
| Diethyl Ether | Ether | 2.8 | 25 | HPLC | ||
| Acetone | Ketone | 5.1 | 25 | HPLC | ||
| Ethyl Acetate | Ester | 4.4 | 25 | HPLC | ||
| Acetonitrile (ACN) | Nitrile | 5.8 | 25 | HPLC | ||
| Isopropanol (IPA) | Alcohol | 3.9 | 25 | HPLC | ||
| Ethanol | Alcohol | 4.3 | 25 | HPLC | ||
| Methanol | Alcohol | 5.1 | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 25 | HPLC | ||
| Water | Protic Solvent | 10.2 | 25 | HPLC |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound.[6] This method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, provides accurate and reproducible results.[5]
4.1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column suitable for reverse-phase chromatography (e.g., C18)
4.2. Procedure
-
Preparation of Stock Standard for Calibration: a. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration. b. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at equilibrium. b. Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial. c. Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials to further pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant using a syringe. d. Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.
-
HPLC Analysis: a. Analyze the calibration standards using the developed HPLC method to generate a calibration curve (Peak Area vs. Concentration). b. Inject the filtered sample solutions into the HPLC system. c. Record the peak area corresponding to this compound.
-
Calculation: a. Using the calibration curve, determine the concentration of this compound in the sample solutions. b. Express the solubility in the desired units (e.g., mg/mL or mol/L).
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Conclusion
While published quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method. The systematic determination of this key physicochemical property will aid researchers in optimizing reaction conditions, developing purification strategies, and advancing formulation studies involving this compound.
References
The Chemistry of Benzhydryl Ethers: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The benzhydryl ether moiety is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique steric and electronic properties make it a valuable protecting group for hydroxyl functionalities, while its presence in a multitude of pharmacologically active compounds underscores its significance as a privileged scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of the core chemistry of benzhydryl ethers, including their synthesis, cleavage, and applications, with a focus on providing actionable data and protocols for researchers in the field.
Synthesis of Benzhydryl Ethers
The formation of the benzhydryl ether linkage can be achieved through several synthetic strategies. The choice of method often depends on the substrate scope, desired yield, and tolerance of other functional groups within the molecule. Key methodologies include the reaction of benzhydrols or benzhydryl halides with alcohols under various catalytic conditions.
Synthesis from Benzhydrols
A common and direct approach to benzhydryl ethers involves the reaction of a substituted or unsubstituted benzhydrol with an alcohol. This transformation is typically facilitated by a catalyst and can be efficiently promoted by microwave irradiation.
Table 1: Synthesis of Benzhydryl Ethers via Microwave-Assisted Reaction of Benzhydrols with Alcohols [1][2]
| Benzhydrol Derivative | Alcohol | Reaction Time (min) | Temperature (°C) | Conversion (%) |
| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 10 | 80 | 83 |
| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 10 | 80 | 11 |
| 4,4'-Dimethoxybenzhydrol | (-)-Menthol | 10 | 80 | 11 |
| 4,4'-Dimethylbenzhydrol | 1-Propanol | 10 | 80 | 100 |
| 4,4'-Dimethylbenzhydrol | 2-Propanol | 10 | 80 | 100 |
| 4,4'-Dimethylbenzhydrol | (-)-Menthol | 10 | 80 | 26 |
| 4,4'-Difluorobenzhydrol | 1-Propanol | 10 | 80 | Unsuccessful |
| Benzhydrol | 1-Propanol | 10 | 80 | 23 |
| Benzhydrol | 2-Propanol | 10 | 80 | Unsuccessful |
| Benzhydrol | (-)-Menthol | 10 | 80 | Unsuccessful |
Reactions were carried out using a protic ionic liquid (triethylammonium methanesulfonate) as a catalyst and co-solvent under microwave irradiation.[1][2][3]
The data suggest that electron-donating groups on the benzhydrol moiety facilitate the reaction, likely by stabilizing a carbocation intermediate.[1][2]
Synthesis from Benzhydryl Halides
The reaction of benzhydryl halides, such as benzhydryl bromide or chloride, with alcohols in the presence of a base or a tertiary amine is another effective method for the preparation of benzhydryl ethers.
Table 2: Synthesis of Benzhydryl Ethers from Benzhydryl Halides [4]
| Benzhydryl Halide | Alcohol | Tertiary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzhydryl Bromide | 1-Methyl-4-piperidinol | Tributylamine | Methyl Isobutyl Ketone | Reflux | - | High |
| Benzhydryl Bromide | 1-Methyl-4-piperidinol | Tripropylamine | Naphtha | Reflux | 2 | 67.2 (as hydrobromide salt) |
| Benzhydryl Chloride | 1-Isopropyl-4-piperidinol | Tributylamine | - | 125 | 6 | 89.5 (as hydrochloride salt) |
| Benzhydryl Chloride | Dimethylaminoethanol | Tributylamine | - | 100-120 | 6 | - |
Synthesis of Symmetrical Bis(benzhydryl)ethers
Symmetrical bis(benzhydryl)ethers can be synthesized directly from benzhydrols using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions.[5][6]
Table 3: Synthesis of Symmetrical Bis(benzhydryl)ethers [5][6][7]
| Benzhydrol Derivative | Time (min) | Yield (%) |
| Benzhydrol | 15 | 86 |
| 4-Chlorobenzhydrol | 12 | 92 |
| 4,4'-Dichlorobenzhydrol | 10 | 90 |
| 4-Bromobenzhydrol | 12 | 88 |
| 4,4'-Difluorobenzhydrol | 15 | 85 |
| 4-Methoxybenzhydrol | 8 | 91 |
| 4-Methylbenzhydrol | 10 | 89 |
Reactions were carried out using 5 mol% of p-toluenesulfonyl chloride at 110°C under solvent-free conditions.[5][6]
Cleavage of Benzhydryl Ethers
The benzhydryl ether group is valued for its stability under a range of conditions, yet it can be readily cleaved when desired, making it an excellent protecting group. The primary methods for deprotection are hydrogenolysis and acid-catalyzed cleavage. Notably, benzhydryl ethers are generally easier to cleave than the corresponding benzyl ethers.[8]
Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzhydryl ethers. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Acid-Catalyzed Cleavage
Benzhydryl ethers are susceptible to cleavage under acidic conditions, a property that is often exploited for their removal as protecting groups.[1] The mechanism involves protonation of the ether oxygen, followed by formation of a stable benzhydryl carbocation.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Benzhydryl Ethers[1]
To a microwave vial, add the alcohol (1.00 mmol), the benzhydrol derivative (0.54 mmol), and triethylammonium methanesulfonate (0.25 mL). Seal the vial and subject it to microwave irradiation for 10 minutes at 80°C. After cooling, dilute the reaction mixture with diethyl ether (2 mL). Filter the mixture through a silica gel plug to remove the ionic liquid. The filtrate is collected, and the solvent is removed under reduced pressure to yield the benzhydryl ether.
General Protocol for Synthesis from Benzhydryl Bromide[4]
To a solution of the alcohol (e.g., 1-methyl-4-piperidinol, 0.05 mol) and a tertiary amine (e.g., tripropylamine, 0.075 mol) in a suitable solvent (e.g., naphtha, 25 mL), add benzhydryl bromide (0.075 mol). Reflux the mixture for a specified time (e.g., 2 hours). Upon cooling, the hydrobromide salt of the benzhydryl ether may crystallize. The product can be isolated by filtration and further purified by digestion in a solvent like benzene or by recrystallization.
General Protocol for Hydrogenolysis of Benzhydryl Ethers
To a solution of the benzhydryl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of THF/tert-butanol/PBS), add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of Pd). The reaction vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, but can be higher) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the deprotected alcohol.
General Protocol for Acid-Catalyzed Cleavage of Benzhydryl Ethers
Dissolve the benzhydryl ether in a suitable solvent (e.g., dichloromethane). Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. The concentration of the acid and the reaction temperature can be adjusted depending on the lability of the substrate. Stir the reaction at room temperature or below, monitoring its progress by TLC. Upon completion, the reaction is carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the deprotected alcohol.
Applications in Drug Discovery and Development
The benzhydryl moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Its derivatives are known to exhibit a range of biological activities, including antihistaminic, anticholinergic, and central nervous system (CNS) effects. Many first-generation antihistamines, such as diphenhydramine, contain a benzhydryl ether core. These compounds typically act as inverse agonists at the histamine H1 receptor.
Experimental Workflow for Synthesis and Biological Evaluation
The development of new benzhydryl ether-based drug candidates often follows a structured workflow, from initial synthesis to biological screening.
Signaling Pathway: Histamine H1 Receptor
Many benzhydryl ether derivatives function as inverse agonists of the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of these compounds stabilizes the inactive conformation of the receptor, thereby reducing the basal level of signaling that leads to allergic responses.
Conclusion
The chemistry of benzhydryl ethers is rich and multifaceted, offering a wealth of opportunities for both synthetic innovation and the development of novel therapeutics. A thorough understanding of the principles governing their synthesis and cleavage is paramount for their effective utilization as protecting groups. Furthermore, the continued exploration of the benzhydryl scaffold in medicinal chemistry is likely to yield new and improved drug candidates targeting a variety of diseases. This guide provides a foundational resource for researchers to navigate and contribute to this exciting and impactful area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials [clinicalleader.com]
- 8. Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzhydryl Ether: A Robust Protecting Group for Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of hydroxyl protecting groups, the benzhydryl ether, also known as the diphenylmethyl (DPM) ether, has emerged as a versatile and robust tool. Its unique stability profile, coupled with multiple modes of cleavage, offers chemists significant flexibility in designing synthetic strategies for complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core attributes of benzhydryl ethers, including their stability, methods of introduction and removal, and their application in sophisticated synthetic endeavors.
Properties and Advantages of Benzhydryl Ethers
The benzhydryl group imparts significant steric bulk, which can be advantageous in directing stereoselective reactions or preventing undesired intramolecular interactions.[1] A key feature of benzhydryl ethers is their dual-mode deprotection capability. They can be cleaved under both acidic conditions and through hydrogenolysis, providing orthogonality with a wide range of other protecting groups.[2] This flexibility is particularly valuable in the synthesis of complex molecules with diverse functional groups where a predetermined deprotection strategy may not be optimal.[2]
Data Presentation: Comparative Stability of Alcohol Protecting Groups
The selection of an appropriate protecting group hinges on its stability under various reaction conditions. The following table summarizes the stability of benzhydryl ethers in comparison to other commonly used hydroxyl protecting groups. This quantitative data allows for the strategic design of orthogonal protection schemes.
| Protecting Group | Reagents/Conditions | Stability |
| Benzhydryl (DPM) | Strong Acid (e.g., TFA, HBr) | Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | |
| Strong Base (e.g., NaH, KOH) | Stable | |
| Mild Acid (e.g., 80% AcOH, RT) | Generally Stable [3] | |
| Oxidizing Agents (e.g., DDQ) | Stable | |
| Reducing Agents (e.g., LiAlH₄) | Stable | |
| Benzyl (Bn) | Strong Acid (e.g., HBr, BCl₃) | Labile[4] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile[5] | |
| Strong Base (e.g., NaH, KOH) | Stable[4] | |
| Mild Acid (e.g., Acetic Acid) | Generally Stable[4] | |
| Trityl (Tr) | Mild Acid (e.g., TFA, AcOH) | Very Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | |
| Strong Base | Stable | |
| tert-Butyldimethylsilyl (TBDMS) | Acid (e.g., TFA, AcOH) | Labile |
| Fluoride Ion (e.g., TBAF) | Labile | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | |
| Strong Base | Stable | |
| Tetrahydropyranyl (THP) | Mild Acid (e.g., AcOH) | Very Labile[5] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[2] | |
| Strong Base | Stable[2] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step protocols for the introduction and removal of benzhydryl ethers.
Protection of a Primary Alcohol as a Benzhydryl Ether
This protocol describes a general procedure for the protection of a primary alcohol using diphenylmethanol under acidic catalysis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Diphenylmethanol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and diphenylmethanol (1.2 equiv) in toluene (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzhydryl ether.
Deprotection of a Benzhydryl Ether
Two primary methods for the cleavage of benzhydryl ethers are detailed below: hydrogenolysis and acid-catalyzed cleavage.
This method is particularly useful for substrates sensitive to acidic conditions.
Materials:
-
Benzhydryl ether (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzhydryl ether (1.0 equiv) in methanol or ethanol (0.1 M) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
This method is suitable for substrates that can tolerate acidic conditions.
Materials:
-
Benzhydryl ether (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane or anisole, 3-5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzhydryl ether (1.0 equiv) in dichloromethane (0.1 M).
-
Add a scavenger such as triethylsilane or anisole (3-5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired alcohol.
Visualizations: Mechanisms and Workflows
Visual representations of reaction mechanisms and synthetic workflows are invaluable for understanding the strategic application of protecting groups.
Conclusion
Benzhydryl ethers represent a powerful and reliable choice for the protection of hydroxyl groups in the synthesis of complex organic molecules. Their stability to a wide range of reagents, combined with their susceptibility to cleavage under both acidic and hydrogenolytic conditions, provides chemists with a high degree of flexibility and control. The ability to employ benzhydryl ethers in orthogonal protection strategies, as illustrated in the synthesis of complex natural products, underscores their importance in modern synthetic chemistry. By understanding their properties and having access to robust experimental protocols, researchers can confidently incorporate benzhydryl ethers into their synthetic routes to achieve their molecular targets efficiently and selectively.
References
An In-depth Technical Guide to the Physical Characteristics and Appearance of Benzhydryl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Benzhydryl 2-chloroethyl ether (CAS No. 32669-06-0). As a known intermediate and related compound to the first-generation antihistamine diphenhydramine, understanding its properties is crucial for researchers in medicinal chemistry and drug development. This document compiles available data on its physical properties, appearance, and provides relevant experimental protocols for its synthesis and characterization. Furthermore, it contextualizes its potential biological relevance through an examination of the histamine H1 receptor signaling pathway, a likely target for compounds of this structural class.
Physical and Chemical Properties
This compound is a derivative of diphenylmethane and a key structural fragment found in many pharmacologically active compounds. Its physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅ClO | [1] |
| Molecular Weight | 246.73 g/mol | [1] |
| CAS Number | 32669-06-0 | [1] |
| Appearance | Yellow Oil | [2] |
| Boiling Point | 174-177 °C at 4 mmHg | [3] |
| Density | 1.1±0.1 g/cm³ | [4] |
| Flash Point | 157.0±17.6 °C | [4] |
| LogP | 4.67 | [4] |
| Refractive Index | 1.562 | [4] |
| Storage | 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.
Materials:
-
Benzhydrol
-
2-Chloroethanol
-
Concentrated Sulfuric Acid
-
Dry Benzene
-
Anhydrous Sodium Sulfate
-
Argon atmosphere
Procedure:
-
In a round-bottom flask under an argon atmosphere, a solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml) is prepared.
-
Concentrated sulfuric acid (0.8 g) is added to the mixture, which is then heated to 50°C.
-
A solution of benzhydrol (5.0 g) in dry benzene (6.5 ml) is added slowly to the heated mixture.
-
After the addition is complete, the reaction mixture is refluxed for 1.5 hours.
-
The mixture is then allowed to cool to room temperature.
-
The benzene layer is washed with water and subsequently dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. The proton NMR would be expected to show characteristic signals for the aromatic protons of the benzhydryl group, the methine proton, and the two methylene groups of the chloroethyl ether moiety.
-
Mass Spectrometry (MS): Mass spectrometry is utilized to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C bonds.[6]
Biological Context and Signaling Pathway
This compound is structurally related to diphenhydramine, a well-known first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[7][8] This relationship suggests that this compound may also interact with the H1 receptor or serve as a key intermediate in the synthesis of compounds targeting this receptor.
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein.[9] This activation initiates a signaling cascade that leads to the characteristic symptoms of an allergic response. An antagonist or inverse agonist would block this pathway.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonism.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties, though some data, such as a precise melting point, remain to be definitively published. Its structural similarity to diphenhydramine provides a strong rationale for its investigation within the context of H1 receptor antagonism and the development of new anti-allergic or other centrally-acting agents. The experimental protocols and pathway information provided herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAS#:32669-06-0 | Chemsrc [chemsrc.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 9. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzhydryl 2-chloroethyl ether from Benzhydrol
These application notes provide a detailed protocol for the synthesis of Benzhydryl 2-chloroethyl ether, a valuable intermediate in organic synthesis, from the starting materials benzhydrol and 2-chloroethanol. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.
Reaction Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |
| Benzhydrol | 184.24 | 5.0 | 27.14 | - | Starting Material |
| 2-Chloroethanol | 80.51 | 3.27 | 40.62 | 3.5 | Reagent |
| Concentrated Sulfuric Acid | 98.08 | 0.8 | 8.16 | - | Catalyst |
| Dry Benzene | 78.11 | - | - | 10.0 | Solvent |
| Anhydrous Sodium Sulfate | 142.04 | - | - | - | Drying Agent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | |
| This compound | 246.73 | 6.7 | 6.7 | ~100% |
Experimental Protocol
This protocol details the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.
1. Materials and Equipment:
-
Chemicals:
-
Benzhydrol
-
2-Chloroethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dry Benzene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert gas supply (e.g., Argon)
-
2. Reaction Setup:
Caption: Diagram of the reaction apparatus setup.
3. Procedure:
-
To a solution of 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene in a round-bottom flask, add 0.8 g of concentrated sulfuric acid.[1]
-
Heat the mixture to 50°C under an argon atmosphere with stirring.[1]
-
Slowly add a solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene to the heated mixture using a dropping funnel.[1]
-
After the addition is complete, continue stirring at 50°C for 30 minutes.[1]
-
Increase the temperature to reflux the mixture and maintain reflux for 1.5 hours.[1]
4. Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.[1]
-
Transfer the mixture to a separatory funnel and wash the benzene layer with water to remove the acid and any remaining 2-chloroethanol.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter to remove the sodium sulfate.
-
Remove the benzene solvent by distillation under reduced pressure using a rotary evaporator to yield the crude product.[1] The reported yield of this compound is 6.7 g.[1]
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Detailed experimental protocol for Benzhydryl 2-chloroethyl ether synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of benzhydryl 2-chloroethyl ether. The method involves the acid-catalyzed etherification of benzhydrol with 2-chloroethanol. This protocol is intended for laboratory-scale synthesis and includes information on reagents, reaction conditions, purification procedures, and expected yield.
Introduction
This compound is a chemical compound that can serve as a valuable intermediate in organic synthesis. The benzhydryl group is a common protecting group for alcohols and other functional groups due to its stability and the relative ease of its removal under specific conditions like hydrogenolysis.[1] This protocol details a straightforward synthesis method utilizing concentrated sulfuric acid as a catalyst.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed dehydration reaction between benzhydrol and 2-chloroethanol to form the corresponding ether.
Reactants:
-
Benzhydrol
-
2-Chloroethanol
Catalyst:
-
Concentrated Sulfuric Acid (H₂SO₄)
Solvent:
-
Dry Benzene (C₆H₆)
Product:
-
This compound
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis as described in the protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Benzhydrol | 5.0 g | [2] |
| 2-Chloroethanol | 3.27 g | [2] |
| Catalyst & Solvent | ||
| Conc. Sulfuric Acid | 0.8 g | [2] |
| Dry Benzene (Total) | 10.0 ml | [2] |
| Product | ||
| Product Name | This compound | [2] |
| Molecular Formula | C₁₅H₁₅ClO | [3][4][5] |
| Molecular Weight | 246.73 g/mol | [3][4][5] |
| Yield | ||
| Product Mass (Crude) | 6.7 g | [2] |
Experimental Protocol
4.1 Materials and Reagents
-
Benzhydrol (5.0 g)
-
2-Chloroethanol (3.27 g)
-
Concentrated sulfuric acid (0.8 g)
-
Dry benzene (10 ml)
-
Anhydrous sodium sulfate
-
Distilled water
-
Argon gas supply
4.2 Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3 Procedure
-
Initial Setup: In a round-bottom flask, prepare a solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml).[2]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.8 g) to the solution.[2]
-
Inert Atmosphere: Purge the flask with argon gas.[2]
-
Heating: Heat the mixture to 50°C with stirring.[2]
-
Benzhydrol Addition: Slowly add a solution of benzhydrol (5.0 g) in dry benzene (6.5 ml) to the heated mixture.[2]
-
Reaction: After the addition is complete, allow the reaction to proceed at 50°C for 30 minutes. Following this, increase the temperature to reflux the mixture for 1.5 hours.[2]
-
Work-up (Cooling & Washing): Once the reflux is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer with water.[2]
-
Drying: Dry the separated benzene layer over anhydrous sodium sulfate.[2]
-
Purification: Remove the solvent by distillation under reduced pressure to yield the crude product, this compound.[2] The expected crude yield is 6.7 g.[2]
4.4 Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All procedures should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
-
Handle 2-chloroethanol with care as it is toxic.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Benzhydryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydryl ether moiety is a privileged structural motif found in a wide array of biologically active compounds and marketed pharmaceuticals. Its presence is critical to the therapeutic efficacy of drugs targeting a range of conditions, including allergies (antihistamines) and neurological disorders.[1][2] The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains one of the most reliable and versatile methods for the preparation of these valuable ethers.[3][4][5][6][7][8]
This document provides detailed application notes and experimental protocols for the synthesis of benzhydryl ethers via the Williamson ether synthesis. It is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the design and synthesis of novel therapeutic agents incorporating the benzhydryl pharmacophore.
Reaction Principle and Mechanism
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide to form the ether linkage.[3][4][5][6][7][8]
In the context of benzhydryl ether synthesis, there are two primary approaches:
-
Reaction of a Benzhydrol-derived Alkoxide with an Alkyl Halide: Benzhydrol (diphenylmethanol) or a substituted derivative is treated with a strong base to form the corresponding benzhydryloxide. This alkoxide then reacts with a primary alkyl halide.
-
Reaction of an Alkoxide with a Benzhydryl Halide: An alcohol is deprotonated to its alkoxide and then reacted with a benzhydryl halide (e.g., benzhydryl bromide).
Due to the SN2 nature of the reaction, the choice of reactants is crucial to avoid competing elimination (E2) reactions, especially when using secondary alkyl halides.[8] For the synthesis of benzhydryl ethers, using a primary alkyl halide with a benzhydryloxide is generally preferred to minimize side products.
Diagram of the General Reaction Mechanism
Caption: General Mechanism of the Williamson Ether Synthesis for Benzhydryl Ethers.
Quantitative Data Presentation
The following tables summarize quantitative data from representative syntheses of benzhydryl ethers, highlighting the influence of substituents and reaction conditions on product yield.
Table 1: Synthesis of Substituted Benzhydryl Ethers via Microwave-Assisted Williamson Ether Synthesis [1][2]
| Benzhydrol Derivative | Alcohol | Conversion (%) |
| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 83 |
| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 11 |
| 4,4'-Dimethoxybenzhydrol | Menthol | 11 |
| 4,4'-Dimethylbenzhydrol | 1-Propanol | 100 |
| 4,4'-Dimethylbenzhydrol | 2-Propanol | 100 |
| 4,4'-Dimethylbenzhydrol | Menthol | 26 |
| 4,4'-Difluorobenzhydrol | 1-Propanol | 11 |
| 4,4'-Difluorobenzhydrol | 2-Propanol | 76 |
| Benzhydrol | 1-Propanol | Unsuccessful |
Reaction Conditions: Microwave irradiation at 80°C for 10 minutes in a protic ionic liquid (triethylammonium methanesulfonate).[1]
Experimental Protocols
The following are detailed protocols for the synthesis of benzhydryl ethers using the Williamson ether synthesis.
Protocol 1: General Synthesis of a Benzhydryl Ether using Sodium Hydride
This protocol is a general method adaptable for the synthesis of various benzhydryl ethers from benzhydrol (or its derivatives) and a primary alkyl halide.
Materials:
-
Benzhydrol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary alkyl halide (1.1 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Alkoxide Formation: Add anhydrous DMF to the flask via a syringe to create a slurry. In a separate flask, dissolve benzhydrol (1.0 eq) in a minimal amount of anhydrous DMF. Add the benzhydrol solution dropwise to the NaH slurry at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
SN2 Reaction: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis of a Benzhydryl Ether
This protocol utilizes a phase-transfer catalyst (PTC), which can offer milder reaction conditions and avoid the need for anhydrous solvents.
Materials:
-
Benzhydrol (1.0 eq)
-
Primary alkyl halide (1.2 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC (0.05-0.1 eq)
-
Toluene or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzhydrol (1.0 eq), the primary alkyl halide (1.2 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and toluene.
-
Reaction: Add the 50% aqueous NaOH solution to the mixture. Heat the reaction to a gentle reflux and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Williamson Ether Synthesis of Benzhydryl Ethers.
Applications in Drug Development
The benzhydryl ether framework is a key component in numerous pharmaceuticals due to its favorable pharmacokinetic and pharmacodynamic properties. The diphenylmethyl group can enhance binding to target proteins and improve metabolic stability.
Examples of Drug Classes Containing Benzhydryl Ethers:
-
Antihistamines: Diphenhydramine and its analogs.
-
Anticholinergics: Benztropine.
-
Calcium Channel Blockers: Mibefradil.
The synthetic routes outlined in this document provide a foundation for the synthesis of libraries of benzhydryl ether derivatives for structure-activity relationship (SAR) studies, lead optimization, and the development of novel drug candidates. The versatility of the Williamson ether synthesis allows for the introduction of a wide range of substituents on both the benzhydryl and ether side-chain moieties, enabling fine-tuning of the pharmacological profile.
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols: The Use of Benzhydryl 2-chloroethyl ether as a Reactive Intermediate in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzhydryl 2-chloroethyl ether (CAS No. 32669-06-0) is a valuable reactive intermediate in organic synthesis.[1][2] Its structure incorporates two key reactive sites: a terminal chloroethyl group susceptible to nucleophilic substitution and a benzhydryl C-H bond that can be functionalized. The benzhydryl motif itself is a privileged pharmacophore found in numerous antihistaminic and neuroactive drugs, such as Diphenhydramine.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and subsequent use of this compound in key synthetic transformations, highlighting its utility in carbon-carbon and carbon-nitrogen bond formation.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from benzhydrol and 2-chloroethanol via an acid-catalyzed etherification reaction.[5]
Reaction Scheme & Experimental Data
The synthesis proceeds as outlined below. Quantitative data for the reagents are provided in Table 1.
Scheme 1: Synthesis of this compound Benzhydrol + 2-Chloroethanol --(H₂SO₄, Benzene, Reflux)--> this compound
Table 1: Reagents and Conditions for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles |
|---|---|---|---|
| Benzhydrol | 184.24 | 5.0 g | 0.0271 |
| 2-Chloroethanol | 80.51 | 3.27 g | 0.0406 |
| Conc. Sulfuric Acid | 98.08 | 0.8 g | - |
| Dry Benzene | 78.11 | 10.0 mL | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |
| this compound | 246.73 | 6.69 | 6.7 |
Experimental Protocol
-
To a solution of 3.27 g of 2-chloroethanol in 3.5 mL of dry benzene, add 0.8 g of concentrated sulfuric acid.
-
Heat the mixture to 50°C under an argon atmosphere.[5]
-
Slowly add a solution of 5.0 g of benzhydrol in 6.5 mL of dry benzene to the heated mixture.
-
After the addition is complete, reflux the entire mixture for 1.5 hours.[5]
-
Allow the mixture to cool to room temperature.
-
Wash the benzene layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the final product, this compound.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application Note 1: Intermediate for C-C Bond Formation via Benzylic Metalation
This compound can serve as a precursor to a nucleophilic intermediate for constructing new carbon-carbon bonds. The acidic proton at the benzhydryl position can be abstracted by a strong base like n-butyllithium. The resulting organolithium species readily reacts with various electrophiles, effectively attaching a protected 2-hydroxyethyl group to a benzylic carbon that is further functionalized.[6]
General Reaction Scheme
Scheme 2: Metalation and Alkylation of this compound
-
Ph₂CH-O-CH₂CH₂Cl + n-BuLi → [Ph₂C(Li)-O-CH₂CH₂Cl]
-
[Ph₂C(Li)-O-CH₂CH₂Cl] + E⁺ → Ph₂C(E)-O-CH₂CH₂Cl
Substrate Scope and Reaction Yields
The lithiated intermediate reacts with a range of electrophiles in good to excellent yields.[6]
Table 2: Reaction of Lithiated this compound with Electrophiles
| Entry | Electrophile (E⁺) | Product (E) | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₃I | -CH₃ | 0.5 | RT | 95 |
| 2 | C₂H₅I | -C₂H₅ | 0.5 | RT | 94 |
| 3 | CH₂=CHCH₂Br | -CH₂CH=CH₂ | 0.5 | RT | 96 |
| 4 | C₆H₅CH₂Cl | -CH₂C₆H₅ | 0.5 | RT | 96 |
| 5 | (CH₃)₂CO | -C(OH)(CH₃)₂ | 0.5 | RT | 95 |
| 6 | C₆H₅CHO | -CH(OH)C₆H₅ | 0.5 | RT | 98 |
| 7 | C₆H₅COCl | -COC₆H₅ | 3.0 | RT | 90 |
| 8 | CO₂ then H₃O⁺ | -COOH | 0.5 | RT | 92 |
Data sourced from Screttas, C. G.; Micha-Screttas, M. J. Org. Chem. 1981.[6]
Detailed Protocol: Synthesis of 2-(1,1-Diphenylethoxy)ethyl chloride (Table 2, Entry 1)
-
Prepare a solution of this compound (1.0 mmol) in dry THF (5 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -70°C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe. A deep red color indicates the formation of the lithiated intermediate.
-
Stir the solution at -70°C for 30 minutes.
-
Add methyl iodide (1.2 mmol) dropwise to the solution. The red color should dissipate.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Reaction Pathway Diagram
Caption: C-C bond formation via a lithiated benzhydryl ether intermediate.
Application Note 2: As an Electrophile in Amine Alkylation
The primary chloride in this compound is a good electrophilic site for Sₙ2 reactions. This makes it a useful building block for introducing the benzhydryloxyethyl moiety onto nucleophiles, particularly amines. This reaction is fundamental in the synthesis of various antihistamines and other pharmacologically active molecules that feature a dialkylaminoethyl ether core structure, such as Diphenhydramine and its analogues.[7]
General Reaction Scheme
Scheme 3: N-Alkylation using this compound Ph₂CH-O-CH₂CH₂Cl + R₂NH → Ph₂CH-O-CH₂CH₂-NR₂
Protocol: General Procedure for N-Alkylation of a Secondary Amine
-
Dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add this compound (1.1 eq.) to the solution.
-
Optionally, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to accelerate the reaction.
-
Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.
Logical Relationship Diagram
Caption: Sₙ2 alkylation of amines with this compound.
References
The Pivotal Role of Benzhydryl 2-chloroethyl ether in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzhydryl 2-chloroethyl ether serves as a critical intermediate in the synthesis of a variety of pharmaceuticals, most notably as a precursor to the benzhydryloxyethyl moiety found in a number of first-generation antihistamines. Its unique structural features allow for its incorporation into diverse molecular scaffolds, providing a versatile building block for drug discovery and development. This document provides detailed application notes, experimental protocols, and visualizations to illustrate the utility of this compound in pharmaceutical synthesis.
Application Notes
The primary application of this compound in the pharmaceutical industry is in the synthesis of Diphenhydramine and its analogs. The benzhydryl group, with its two phenyl rings, is a key pharmacophore in many centrally-acting agents, contributing to their ability to cross the blood-brain barrier. The 2-chloroethyl ether portion of the molecule provides a reactive handle for the introduction of various amine-containing side chains, which are crucial for the pharmacological activity of the final drug substance.
Key Applications:
-
Antihistamines: The most prominent use of this compound is in the production of Diphenhydramine, a potent H1 receptor antagonist with sedative, antiemetic, and antitussive properties.[1][2] The synthesis involves the nucleophilic substitution of the chlorine atom with dimethylamine.
-
Diphenhydramine Analogs: The same synthetic strategy can be employed to create a library of Diphenhydramine analogs with potentially modified pharmacological profiles. By reacting this compound with different primary or secondary amines, researchers can explore structure-activity relationships and develop new chemical entities. For instance, reaction with piperazine can lead to benzhydrylpiperazine derivatives, which have been investigated for various therapeutic applications, including as anti-inflammatory and anti-cancer agents.[3]
-
Protecting Group: The benzhydryl group can also be utilized as a protecting group for alcohols in multi-step organic syntheses due to its stability under various conditions and its susceptibility to cleavage under specific deprotection protocols.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[5][6]
Materials:
-
Benzhydrol
-
Ethylene chlorohydrin
-
Concentrated sulfuric acid
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous sodium sulfate or calcium chloride
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, place ethylene chlorohydrin (1.5 equivalents) and the chosen solvent (e.g., benzene).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
In a separate beaker, dissolve benzhydrol (1.0 equivalent) in the solvent.
-
Slowly add the benzhydrol solution to the stirred mixture in the flask.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 1.5-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or calcium chloride.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 81-88% | [5] |
| Boiling Point | 144–148 °C at 1.0 mmHg | [5] |
Protocol 2: Synthesis of Diphenhydramine from this compound
This protocol outlines the nucleophilic substitution reaction to produce Diphenhydramine.
Materials:
-
This compound
-
Dimethylamine (aqueous solution or anhydrous)
-
A suitable solvent (e.g., toluene, or in some procedures, excess dimethylamine solution can act as the solvent)
-
Sodium hydroxide (for work-up if starting with dimethylamine hydrochloride or for pH adjustment)
-
Standard laboratory glassware for reactions under pressure (if applicable) and work-up.
Procedure:
-
Charge a reaction vessel with this compound and an excess of dimethylamine (typically 3-8 molar equivalents).
-
If using an aqueous solution of dimethylamine, the reaction can be heated in a sealed vessel to temperatures between 110-150 °C, leading to an increase in pressure.
-
Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture. If the reaction was performed under pressure, carefully vent the excess dimethylamine.
-
If necessary, add an aqueous solution of sodium hydroxide to basify the mixture and ensure the Diphenhydramine is in its free base form.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or diethyl ether).
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield crude Diphenhydramine as an oil.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization.
Quantitative Data:
| Parameter | Value | Note |
| Molar Ratio (Ether:Dimethylamine) | 1 : 3-8 | An excess of dimethylamine drives the reaction to completion. |
| Temperature | 110-150 °C | Higher temperatures are often used in pressure reactions. |
| Pressure | 0.5 - 2.5 MPa | For reactions with aqueous dimethylamine in a sealed vessel. |
Visualizations
Synthetic Workflow for Diphenhydramine
Caption: Synthetic pathway from Benzhydrol to Diphenhydramine.
H1 Receptor Antagonist Signaling Pathway
Caption: Mechanism of H1 receptor antagonism by Diphenhydramine.
References
- 1. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the ¹H NMR Characterization of Benzhydryl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H NMR characterization of Benzhydryl 2-chloroethyl ether. This document includes predicted spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are crucial for the successful development of active pharmaceutical ingredients (APIs). ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document outlines the expected ¹H NMR spectrum and provides a protocol for its acquisition.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values and coupling constant principles. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (10H) | 7.20 - 7.40 | Multiplet | - | 10H |
| -O-CH (Ph)₂ (1H) | 5.45 | Singlet | - | 1H |
| -O-CH ₂-CH₂-Cl (2H) | 3.75 | Triplet | 5.8 | 2H |
| -O-CH₂-CH ₂-Cl (2H) | 3.60 | Triplet | 5.8 | 2H |
Experimental Protocol
This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
3. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe.
-
Acquire the ¹H NMR spectrum using the parameters defined above.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualization of Molecular Structure and Proton Assignments
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR characterization.
HPLC methodology for assessing the purity of Benzhydryl 2-chloroethyl ether
Introduction
Benzhydryl 2-chloroethyl ether is a chemical intermediate that may be used in the synthesis of various organic molecules, including active pharmaceutical ingredients. The purity of such intermediates is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound. This application note describes a robust reversed-phase HPLC (RP-HPLC) methodology for the determination of the purity of this compound and the separation of its potential process-related impurities.
Principle
The developed HPLC method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase. The benzhydryl moiety imparts significant hydrophobicity to the main compound and potential dimeric impurities, leading to strong retention on the C18 column. Less hydrophobic impurities, such as unreacted starting materials, will elute earlier. Detection is performed using a UV detector, as the phenyl groups in this compound and its key impurities provide strong chromophores.
Potential Impurities
Based on a likely synthesis route for this compound, which involves the reaction of benzhydrol with 2-chloroethanol under acidic conditions, the primary potential impurities have been identified as:
-
Benzhydrol: Unreacted starting material.
-
2-Chloroethanol: Unreacted starting material.
-
Bis(diphenylmethyl) ether: A potential side-product from the self-condensation of benzhydrol.
This HPLC method is designed to effectively separate the main peak of this compound from the peaks corresponding to these potential impurities.
Experimental Protocol
Materials and Reagents
-
This compound sample
-
Benzhydrol reference standard
-
2-Chloroethanol reference standard
-
Bis(diphenylmethyl) ether reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-21 min: 90-50% B, 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation
-
Standard Solution: Prepare individual stock solutions of this compound, benzhydrol, and bis(diphenylmethyl) ether reference standards in methanol at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solutions with the mobile phase (50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL. A standard solution for 2-chloroethanol may be prepared separately if needed, though its lack of a strong chromophore makes UV detection challenging.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase (50:50 water:acetonitrile) to obtain a final concentration of approximately 0.1 mg/mL.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Workflow for HPLC Purity Assessment
Caption: A flowchart illustrating the key steps in the HPLC purity analysis of this compound.
Expected Chromatographic Separation
Caption: An idealized chromatogram showing the expected elution order of the main compound and its impurities.
Data Summary
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities under the specified chromatographic conditions. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| 2-Chloroethanol | ~ 2.5 | ~ 0.21 |
| Benzhydrol | ~ 7.8 | ~ 0.65 |
| This compound | ~ 12.0 | 1.00 |
| Bis(diphenylmethyl) ether | ~ 18.5 | ~ 1.54 |
The described RP-HPLC method is specific, robust, and suitable for the routine purity assessment of this compound. The method effectively separates the main compound from its potential process-related impurities, allowing for accurate quantification and ensuring the quality of the intermediate for its intended use in research and development. The provided protocol and data serve as a comprehensive guide for researchers and scientists in the implementation of this analytical procedure.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of benzhydryl 2-chloroethyl ether as a key intermediate in an alternative synthesis route for diphenhydramine. Detailed protocols for its synthesis and subsequent conversion to diphenhydramine are presented, along with analytical methods for its identification and quantification as a potential impurity in the final active pharmaceutical ingredient (API).
Introduction
Diphenhydramine, a first-generation antihistamine, is widely used for the treatment of allergies. While several synthetic routes to diphenhydramine exist, one notable pathway involves the use of this compound as a key intermediate. This method offers an alternative to the more common route involving the direct reaction of benzhydryl bromide with N,N-dimethylethanolamine. Understanding the synthesis of this intermediate and its subsequent reactions is crucial for process optimization, impurity profiling, and ensuring the quality of the final drug substance. This compound itself can be a process-related impurity in diphenhydramine, necessitating robust analytical methods for its detection and control.
Synthesis Protocols
This section details the experimental procedures for the synthesis of this compound and its subsequent conversion to diphenhydramine.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
Benzhydrol
-
2-Chloroethanol
-
Concentrated Sulfuric Acid
-
Dry Benzene
-
Anhydrous Sodium Sulfate
-
Argon gas supply
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene.
-
Carefully add 0.8 g of concentrated sulfuric acid to the mixture.
-
Heat the mixture to 50°C under an argon atmosphere.
-
Slowly add a solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene to the heated mixture.
-
After the addition is complete, reflux the reaction mixture for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash the benzene layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator to yield this compound.
Expected Yield: Approximately 6.7 g.
Protocol 2: Synthesis of Diphenhydramine from this compound
This "one-pot" protocol is adapted from a patented method for the synthesis of diphenhydramine citrate.[2]
Materials:
-
This compound
-
Aqueous solution of dimethylamine
-
Sodium hydroxide (NaOH) solution
-
Citric acid solution (optional, for citrate salt formation)
-
High-pressure reactor
-
Standard laboratory glassware
Procedure:
-
In a high-pressure reactor, combine this compound with an excess of aqueous dimethylamine solution. The molar ratio of this compound to dimethylamine should be in the range of 1:3 to 1:8.
-
Heat the reactor to a temperature between 110°C and 150°C, maintaining a pressure of 0.5 to 2.5 MPa. Stir the reaction mixture under these conditions.
-
After the reaction is complete (monitoring by a suitable method such as TLC or GC is recommended), cool the reactor to 60-100°C and gradually release the pressure, allowing for the recovery of unreacted dimethylamine.
-
Under normal pressure, add an aqueous solution of NaOH to the reaction mixture to liberate the free base of diphenhydramine.
-
Heat the mixture to 100-150°C with stirring to ensure complete reaction and to remove any remaining dimethylamine.
-
Cool the reaction solution to room temperature.
-
(Optional) For the preparation of diphenhydramine citrate, add a citric acid solution to the cooled reaction mixture with stirring.
-
The resulting product (diphenhydramine base or citrate salt) can be isolated by filtration, followed by washing and drying.
Quantitative Data
The following table summarizes typical yields and purity for diphenhydramine synthesis. Note that the provided data for diphenhydramine synthesis may originate from routes not exclusively utilizing this compound, but they offer a relevant benchmark.
| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | Benzhydrol, 2-Chloroethanol | Conc. H₂SO₄ / Benzene | 1.5 hours (reflux) | ~100 (crude) | Not specified | [1] |
| Diphenhydramine | Benzhydrol, Dimethylaminoethanol | Dibutyltin oxide / Ionic liquid | 8 hours | 98.0 | 99.5 (GC) | [3][4] |
| Diphenhydramine | Benzhydrol, Dimethylaminoethanol | p-Toluenesulfonic acid / Toluene | 12-36 hours | 67.0 | Not specified | [5] |
Analytical Methods
Robust analytical methods are essential for quantifying diphenhydramine and for detecting and quantifying any process-related impurities, including unreacted this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
An ultra-high-performance liquid chromatography (UHPLC) method has been developed for the separation and quantification of diphenhydramine and eleven related organic impurities.[6] This method can be adapted for the specific analysis of this compound.
Instrumentation and Conditions:
-
Instrument: Waters Acquity UPLC or equivalent
-
Column: 2.1 x 150 mm C8 Cortecs column with 1.6 µm superficially porous particles
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 95 |
| 30.1 | 5 |
| 35 | 5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. A GC-MS method for the analysis of dimenhydrinate (a salt of diphenhydramine) and its related substances can be adapted for this purpose.[7]
Instrumentation and Conditions:
-
Instrument: Agilent 6890N gas chromatograph coupled with an Agilent 5973N mass selective detector or equivalent.
-
Column: Rtx-200 (trifluoropropylmethyl polysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Synthesis of Diphenhydramine via this compound
Caption: Reaction scheme for the two-step synthesis of Diphenhydramine.
Analytical Workflow for Impurity Analysis
Caption: Workflow for the analysis of impurities in Diphenhydramine samples.
References
- 1. prepchem.com [prepchem.com]
- 2. CN102229537A - Method for synthesizing citric acid diphenhydramine - Google Patents [patents.google.com]
- 3. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]
- 4. CN104892435B - The preparation method of diphenhydramine - Google Patents [patents.google.com]
- 5. GB2176477A - Manufacture of diphenhydramine - Google Patents [patents.google.com]
- 6. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling, storage, and disposal of Benzhydryl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and disposal of Benzhydryl 2-chloroethyl ether (CAS No. 32669-06-0), a chemical intermediate often used in the synthesis of pharmaceuticals and other organic compounds. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Section 1: Properties and Safety Data
This compound is a yellow oil.[1] It is crucial to handle this compound with care, following established laboratory safety protocols.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 32669-06-0 | [1][2][3][4] |
| Molecular Formula | C15H15ClO | [1][2][4] |
| Molecular Weight | 246.73 g/mol | [1][2] |
| Appearance | Yellow Oil | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Table 2: Hazard and Precautionary Statements
| Hazard Class | Statement |
| Acute Toxicity (if swallowed, in contact with skin, or if inhaled) | Fatal |
| Carcinogenicity | Suspected of causing cancer |
| Flammability | Flammable liquid and vapor |
Note: This data is based on related chloroethyl ether compounds and should be considered for this compound in the absence of specific data. It is recommended to handle it as a hazardous substance.
Section 2: Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves should be disposed of after use in accordance with laboratory practices.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: While not always required if working in a well-ventilated area, a respirator may be necessary if vapors are likely to be generated. Use respirators and components tested and approved under appropriate government standards.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Avoid breathing vapors or mist.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, wash the affected area with soap and plenty of water.
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.
-
Spills: In the event of a spill, sweep up the material and place it in a suitable, closed container for disposal.
Storage Protocol
Proper storage is essential to maintain the stability and integrity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Protocol
Dispose of this compound and its containers responsibly.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product.
-
Regulations: All disposal practices must comply with local, state, and federal regulations.
Section 3: Visualized Workflows
The following diagrams illustrate the key workflows for handling, storage, and disposal of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzhydryl 2-chloroethyl ether
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Benzhydryl 2-chloroethyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis of this compound from benzhydrol and a 2-chloroethylating agent typically proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol (benzhydrol) to form a nucleophilic alkoxide, followed by an SN2 (bimolecular nucleophilic substitution) reaction with an alkyl halide (e.g., 2-chloroethanol derivative or 1-bromo-2-chloroethane).[1][2] An alternative, acid-catalyzed method involves reacting benzhydrol directly with 2-chloroethanol in the presence of a strong acid like sulfuric acid.[3]
Q2: My yield is consistently low. What are the most common causes?
Low yields in this synthesis are often traced back to several key factors:
-
Competing E2 Elimination: The alkoxide of benzhydrol is a strong base and can promote the E2 elimination of the alkyl halide, especially at higher temperatures, leading to alkene byproducts instead of the desired ether.[4][5] This is particularly problematic with secondary alkyl halides.[2]
-
Moisture in the Reaction: The alkoxide intermediate is highly reactive and sensitive to moisture. Any water present can protonate the alkoxide, rendering it non-nucleophilic, or hydrolyze the alkyl halide.[6]
-
Steric Hindrance: Benzhydrol is a sterically bulky secondary alcohol. This bulk can hinder the SN2 backside attack, slowing down the desired reaction and favoring elimination.[4]
-
Improper Base Selection: The choice of base is critical. A base that is too weak will not fully deprotonate the alcohol, while an overly strong or bulky base might favor elimination.[7]
-
Reaction Temperature: While heat can increase the reaction rate, excessive temperatures strongly favor the competing E2 elimination pathway.[6]
Q3: How do I choose the optimal reagents for this synthesis?
There are two main approaches in a Williamson synthesis for an unsymmetrical ether. For this compound, the combinations are:
-
Benzhydrol + 2-chloroethyl halide (e.g., 1-bromo-2-chloroethane): This is generally the preferred route. Benzhydrol is converted to its alkoxide, which then attacks the primary carbon of the 2-chloroethyl halide. SN2 reactions are most efficient at primary carbons.[1][2]
-
2-chloroethanol + Benzhydryl halide: This route is less favorable. It requires the formation of the 2-chloroethoxide to attack a secondary benzhydryl halide. SN2 reactions at secondary carbons are slower and face significant competition from E2 elimination, leading to lower ether yields.
Q4: Can I use 2-chloroethanol directly with benzhydrol?
Yes, an acid-catalyzed pathway exists where benzhydrol and 2-chloroethanol are reacted in the presence of concentrated sulfuric acid, typically in a solvent like benzene.[3] This method avoids the need for a strong base but requires careful control of conditions to prevent side reactions like polymerization or dehydration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation: The base used was not strong enough to fully deprotonate the benzhydrol. 2. Wet Reagents/Glassware: Moisture is quenching the alkoxide intermediate.[6] 3. Low Reaction Temperature: The reaction rate is too slow. | 1. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete formation of the alkoxide.[2][8] 2. Thoroughly dry all glassware in an oven. Use anhydrous solvents and ensure reagents are free from moisture.[6] 3. Gradually increase the temperature while monitoring the reaction by TLC. A typical range is 50-100 °C.[5][6] |
| Significant Alkene Byproduct Detected | 1. E2 Elimination: The reaction conditions favor elimination over substitution. This is often due to high temperature or using a sterically hindered alkyl halide.[4][5] 2. Bulky Base: The base itself is sterically hindered, which can promote elimination. | 1. Lower the reaction temperature. Ensure you are using the preferred pathway where the alkyl halide is primary (e.g., 1-bromo-2-chloroethane).[2] 2. Use a less-hindered base like NaH. Avoid bulky bases such as potassium tert-butoxide if substitution is the goal.[7] |
| Starting Material Remains Unchanged | 1. Poor Leaving Group: The halide on the alkylating agent is not a good leaving group (e.g., Cl- is a weaker leaving group than Br- or I-). 2. Deactivated Base: The base (e.g., NaH) may have been deactivated by improper storage and exposure to air/moisture.[6] | 1. Use an alkylating agent with a better leaving group, such as 1-bromo-2-chloroethane or a tosylate derivative.[1] Consider adding a catalytic amount of sodium iodide to facilitate a halide exchange to a more reactive iodide in situ.[5] 2. Use fresh, properly stored base. Deactivated NaH may appear gray instead of white.[6] |
| Formation of Multiple Unidentified Products | 1. Side Reactions: In acid-catalyzed methods, side reactions like polymerization or dehydration can occur. 2. C-Alkylation: If using a phenoxide, alkylation can sometimes occur on the aromatic ring instead of the oxygen.[1][5] | 1. For the acid-catalyzed method, ensure slow addition of reagents and maintain the recommended temperature.[3] For the Williamson synthesis, ensure anhydrous conditions and use a polar aprotic solvent. 2. This is less of a concern for benzhydrol, but using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.[1] |
Experimental Protocols & Data
Protocol 1: Williamson Ether Synthesis (Base-Catalyzed)
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis, adapted for the specified reagents.
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.
-
Slowly add a solution of benzhydrol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium benzhydryloxide.
-
SN2 Reaction: Cool the alkoxide solution back to 0 °C. Slowly add 1-bromo-2-chloroethane (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 65 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution.
-
Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification (e.g., by column chromatography).
Protocol 2: Acid-Catalyzed Synthesis
This protocol is based on a published procedure for the synthesis of this compound.[3]
-
To a solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml), add concentrated sulfuric acid (0.8 g).
-
Heat the mixture to 50° C under an argon atmosphere.
-
Slowly add a solution of benzhydrol (5.0 g) in dry benzene (6.5 ml).
-
After the addition is complete, reflux the entire mixture for 1.5 hours.
-
After cooling, wash the benzene layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the product.[3]
Influence of Reaction Parameters on Yield (Qualitative)
The following table summarizes the general effects of key parameters on the Williamson ether synthesis, which is an SN2 reaction competing with E2 elimination.
| Parameter | Effect on SN2 Rate (Desired) | Effect on E2 Rate (Side Reaction) | Recommendation for Optimizing Ether Yield |
| Temperature | Increases | Increases (more significantly than SN2)[6] | Use moderate heat (50-100 °C); avoid excessive temperatures.[5] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) > Polar Protic | Stronger bases in polar aprotic solvents | Use polar aprotic solvents like DMF or acetonitrile to accelerate the SN2 reaction.[1] |
| Base Strength | Strong base needed for alkoxide formation | Strong, bulky bases favor E2 | Use a strong, non-bulky base like NaH.[2][7] |
| Leaving Group | I > Br > Cl >> F | I > Br > Cl >> F | Use an alkylating agent with a good leaving group (Br or a tosylate) for a faster reaction.[2] |
| Substrate (Alkyl Halide) | Primary > Secondary >> Tertiary[1] | Tertiary > Secondary > Primary | Crucial: Use a primary alkyl halide (e.g., 1-bromo-2-chloroethane).[2][9] |
Visual Guides
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Caption: A logical troubleshooting workflow for low yield in the this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. francis-press.com [francis-press.com]
Identifying and minimizing side reactions in benzhydryl ether formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during the synthesis of benzhydryl ethers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis is producing a significant amount of alkene byproduct. What is causing this and how can I prevent it?
A: This is a classic issue where the E2 elimination side reaction competes with the desired SN2 substitution. The alkoxide base can abstract a proton from the carbon adjacent to the leaving group on your benzhydryl halide, leading to an alkene.
Troubleshooting Steps:
-
Substrate Choice: The Williamson synthesis is most effective with primary alkyl halides.[1] While benzhydryl halides are secondary, the reaction can still be favored. However, using sterically hindered or tertiary alkyl halides will strongly favor E2 elimination.[2][3]
-
Base Strength & Steric Hindrance: A very strong, sterically hindered base is more likely to act as a base (elimination) rather than a nucleophile (substitution). Consider using a less hindered base if possible.
-
Solvent: Employ dipolar aprotic solvents like DMSO or DMF. These solvents are known to minimize dehydrohalogenation side products by effectively solvating the metal cation, leaving the alkoxide more nucleophilic.[2]
-
Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the temperature can favor the desired SN2 pathway.
Q2: I am attempting an acid-catalyzed reaction between a benzhydrol and a primary alcohol to form an unsymmetrical ether, but the main product is the symmetrical bis(benzhydryl) ether. Why is this happening?
A: This side reaction occurs because the benzhydrol, under acidic conditions, can react with another molecule of itself. The reaction proceeds through a benzhydryl carbocation intermediate.[4][5] This reactive carbocation can be trapped by any nucleophile present, including the hydroxyl group of another benzhydrol molecule, leading to the symmetrical ether.
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the primary alcohol. This increases the probability that the benzhydryl carbocation will be trapped by the desired alcohol rather than another benzhydrol molecule.
-
Catalyst Choice: Certain catalysts are more selective. For instance, iron(III) triflate with an ammonium chloride additive has been shown to suppress side reactions and promote selective formation of unsymmetrical ethers.[6] Catalytic amounts (50 mol%) of titanium tetrafluoride (TiF4) can also be used to promote cross ether formation.[6]
-
Alternative Method: Consider a two-step Williamson synthesis approach where you first convert the benzhydrol to a benzhydryl halide and then react it with the alkoxide of your primary alcohol. This avoids the simultaneous presence of benzhydrol and the carbocation.
Q3: My reaction yield is very low, even without significant byproduct formation. What factors could be limiting the conversion?
A: Low conversion can be attributed to several factors related to reaction mechanism and substrate reactivity.
Troubleshooting Steps:
-
Substituent Effects (Acid-Catalyzed Method): The formation of the benzhydryl ether via a carbocation intermediate is highly dependent on the stability of that intermediate.[4] Electron-donating groups (e.g., methoxy, methyl) on the phenyl rings of the benzhydrol stabilize the carbocation and promote the reaction. Conversely, electron-withdrawing groups (e.g., fluoro) destabilize the carbocation and can lead to unsuccessful syntheses.[4][5]
-
Steric Hindrance: The bulky nature of the benzhydryl group can be advantageous for certain applications but can also hinder the reaction.[4] If your alcohol nucleophile is also sterically hindered (e.g., menthol vs. 1-propanol), the reaction rate can be significantly reduced.[4]
-
Leaving Group (Williamson Method): Ensure you are using a good leaving group on your benzhydryl electrophile. Bromides or chlorides are commonly used.[7]
-
Reaction Conditions: For acid-catalyzed methods, ensure your catalyst is active. For Williamson synthesis, ensure your base is strong enough to fully deprotonate the alcohol to form the required alkoxide nucleophile.[1] Sodium hydride (NaH) is a common and effective choice.[1]
Q4: Are there milder, alternative methods for benzhydryl ether synthesis if my substrate is sensitive to acidic or basic conditions?
A: Yes, several methods have been developed to install benzhydryl and related benzyl protecting groups under neutral or near-neutral conditions, which are ideal for complex molecules with sensitive functional groups.
Alternative Protocols:
-
O-Diphenylmethyl Trichloroacetimidate: Alcohols can be converted to their corresponding diphenylmethyl (DPM) ethers by reacting them with O-diphenylmethyl trichloroacetimidate. This reaction can proceed in refluxing toluene without needing a catalyst.[8][9]
-
2-Benzyloxy-1-methylpyridinium Triflate (BnOPT): This reagent allows for the formation of benzyl ethers under mild, neutral heating conditions. The active benzylating agent is generated in situ.[10][11] This methodology can be extended to benzhydryl systems.
Data Summary: Influence of Substituents on Benzhydryl Ether Formation
The following table summarizes conversion data from a study on the synthesis of benzhydryl ethers via a microwave-assisted, acid-catalyzed method, highlighting the impact of electronic effects from substituents on the benzhydrol.[4][5]
| Benzhydrol Reactant | Alcohol Reactant | Desired Product | Conversion (%)[4][5] |
| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 4,4'-Dimethoxybenzhydryl-1-propyl ether | 83 |
| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 4,4'-Dimethoxybenzhydryl-2-propyl ether | 11 |
| 4,4'-Dimethoxybenzhydrol | (-)-Menthol | 4,4'-Dimethoxybenzhydryl-menthyl ether | 11 |
| 4,4'-Dimethylbenzhydrol | 1-Propanol | 4,4'-Dimethylbenzhydryl-1-propyl ether | 100 |
| 4,4'-Dimethylbenzhydrol | 2-Propanol | 4,4'-Dimethylbenzhydryl-2-propyl ether | 100 |
| 4,4'-Dimethylbenzhydrol | (-)-Menthol | 4,4'-Dimethylbenzhydryl-menthyl ether | 26 |
| 4,4'-Difluorobenzhydrol | 1-Propanol | 4,4'-Difluorobenzhydryl-1-propyl ether | 11 |
| Benzhydrol (unsubstituted) | 1-Propanol | Benzhydryl-1-propyl ether | 0 (Unknown products formed) |
Note: The data clearly shows that electron-donating groups (-OCH₃, -CH₃) on the benzhydrol promote successful ether formation, while electron-withdrawing groups (-F) or no substitution hinder it.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in a Protic Ionic Liquid[4]
This method utilizes microwave irradiation to accelerate the reaction between a benzhydrol derivative and an alcohol.
-
Reagent Preparation: To a microwave vial, add the alcohol (1.00 mmol), the benzhydrol derivative (0.54 mmol), and triethylammonium methanesulfonate (0.25 mL) as the protic ionic liquid catalyst and solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 10 minutes at 80°C.
-
Workup: Allow the reaction vial to cool to room temperature. Dilute the mixture with diethyl ether (2 mL).
-
Purification: To remove the ionic liquid, perform vacuum filtration through a silica gel plug, washing with additional diethyl ether. The filtrate contains the desired product.
-
Analysis: Evaporate the solvent from the filtrate. Analyze the resulting product using GCMS and ¹H NMR to confirm identity and purity.
Protocol 2: Solvent-Free Synthesis of Symmetrical Bis(benzhydryl) Ethers[12]
This protocol is effective for synthesizing symmetrical ethers directly from benzhydrols.
-
Reagent Preparation: In a round-bottom flask, mix the desired benzhydrol with a catalytic amount of p-toluenesulfonyl chloride (p-TsCl, 5 mol%).
-
Reaction: Heat the solvent-free mixture in an oil bath at 110°C for approximately 15 minutes.
-
Workup and Purification: After cooling, the product can be purified by standard methods such as recrystallization or column chromatography. This method is noted for its operational simplicity and high yields.[12]
Visual Guides: Mechanisms and Workflows
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: Formation of symmetrical ether byproduct in acid-catalyzed reactions.
Caption: Basic troubleshooting workflow for benzhydryl ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Purification techniques for Benzhydryl 2-chloroethyl ether after synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Benzhydryl 2-chloroethyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound following its synthesis.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Work-up | - Incomplete reaction. - Loss of product during aqueous washing due to emulsion formation. - Premature product decomposition. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Break up emulsions by adding brine (saturated NaCl solution) during the aqueous wash. - Ensure the work-up is performed without unnecessary delays and at appropriate temperatures. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent (e.g., benzene). - Contamination with unreacted starting materials (benzhydrol, 2-chloroethanol). - Presence of side-products. | - Ensure complete removal of the solvent under reduced pressure. For higher boiling solvents, a high-vacuum pump may be necessary. - Purify the crude product using column chromatography or distillation. - See purification protocols below. |
| Discolored (Yellow or Brown) Product | - Acidic residue from the catalyst (sulfuric acid). - Thermal decomposition during solvent removal or distillation. - Formation of polymeric byproducts. | - Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up. - Use a lower temperature for solvent removal (rotary evaporator with a water bath). If distilling, use vacuum distillation to lower the boiling point. - Purify via column chromatography on silica gel. |
| Presence of Starting Materials in Final Product (Confirmed by NMR/GC-MS) | - Incomplete reaction. - Inefficient purification. | - If the reaction is incomplete, consider extending the reaction time or gently heating. - Optimize the purification method. For distillation, ensure the fraction collector is changed at the correct temperature. For chromatography, use a suitable solvent system to achieve good separation. |
| Hydrolysis of Chloroethyl Group to Hydroxyethyl Group | - Presence of water during the reaction or work-up, especially at elevated temperatures or under basic conditions. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. - Perform the aqueous work-up at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is expected to be a liquid or a low-melting solid at room temperature. Its molecular formula is C₁₅H₁₅ClO and its molecular weight is approximately 246.73 g/mol .[1][2][3][4]
Q2: What is a standard synthesis procedure for this compound?
A2: A common method involves the reaction of benzhydrol with 2-chloroethanol in a solvent like dry benzene, using a strong acid catalyst such as concentrated sulfuric acid. The mixture is typically heated to drive the reaction to completion.[5]
Q3: What are the most common impurities to look for after synthesis?
A3: The most common impurities include unreacted starting materials (benzhydrol and 2-chloroethanol), the solvent used for the reaction (e.g., benzene), and potential side products such as dibenzhydryl ether or products resulting from the hydrolysis of the chloroethyl group.
Q4: Which purification technique is most effective for this compound?
A4: The choice of purification technique depends on the nature and quantity of the impurities.
-
Distillation under reduced pressure is effective for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[5][6]
-
Column chromatography on silica gel is highly effective for separating the product from closely related impurities and colored byproducts.
-
Recrystallization can be employed if the crude product is a solid and a suitable solvent system can be identified.
Q5: What analytical techniques can be used to assess the purity of the final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy to confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.[4]
-
Infrared (IR) Spectroscopy to confirm the presence of characteristic functional groups.[1]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup : Assemble a distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Sample Preparation : Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation :
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. (Note: The exact boiling point will depend on the vacuum achieved).
-
-
Analysis : Analyze the collected fraction for purity using an appropriate analytical technique (e.g., ¹H NMR or GC-MS).
Protocol 2: Purification by Column Chromatography
-
Column Packing :
-
Select a suitable size column based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution :
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Collection : Collect the fractions containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Deprotection of Benzhydryl Ethers
Welcome to the technical support center for the deprotection of benzhydryl (Bzh) and related diarylmethyl ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of these protecting groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My benzhydryl ether deprotection is incomplete or sluggish. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent issue. The underlying cause often relates to the chosen deprotection method, the stability of the benzhydryl ether, and the presence of other functional groups.
Troubleshooting Steps:
-
Increase Catalyst Loading or Reagent Stoichiometry: For catalytic methods like hydrogenolysis, catalyst poisoning by trace impurities (e.g., sulfur or nitrogen compounds) can hinder the reaction. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol% of Pd/C) can often drive the reaction to completion. For acid-catalyzed or oxidative methods, increasing the equivalents of the acid or oxidant may be necessary.
-
Elevate the Reaction Temperature: Many deprotection reactions benefit from increased temperature. For instance, if a reaction is sluggish at room temperature, gradually increasing the temperature to 40-60 °C (or refluxing, solvent permitting) can enhance the reaction rate.
-
Change the Solvent: Solvent choice can significantly impact reaction kinetics and solubility of reagents and substrates. For catalytic transfer hydrogenation, protic solvents like methanol or ethanol are often effective.[1] For Lewis acid-mediated deprotections, chlorinated solvents like dichloromethane (DCM) are common.[2]
-
Extend the Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS). If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is required.
2. I am observing significant side product formation during the deprotection of my benzhydryl ether. How can I improve the selectivity?
Side reactions are often a consequence of harsh reaction conditions or the presence of sensitive functional groups in the substrate.
Troubleshooting Steps:
-
Employ Milder Deprotection Conditions: If strong acids are causing degradation, consider switching to a milder Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or using catalytic transfer hydrogenation, which is generally performed under neutral conditions.[3][4][5][6]
-
Use a Scavenger: In acid-catalyzed deprotections, the liberated benzhydryl cation is a reactive electrophile that can lead to side products through alkylation of other nucleophilic sites in the molecule or solvent. Adding a cation scavenger, such as triethylsilane (Et₃SiH), pentamethylbenzene, or mercaptoacetic acid, can trap this intermediate.[5]
-
Consider Orthogonal Deprotection Strategies: If your molecule contains multiple protecting groups, ensure your chosen deprotection method is orthogonal to the others. For example, hydrogenolysis of a benzhydryl ether may also cleave benzyl (Bn) ethers or reduce nitro groups.[7][8] In such cases, an oxidative deprotection might be a more selective alternative.
3. My substrate contains functional groups that are sensitive to the deprotection conditions (e.g., double bonds, benzyl ethers, or acid-labile groups). What are the most compatible deprotection methods?
Protecting group compatibility is a critical consideration in multi-step synthesis. The choice of deprotection reagent should be guided by the functional groups present in the substrate.
Recommended Methods for Sensitive Substrates:
-
Catalytic Transfer Hydrogenation (CTH): This method is often milder than direct hydrogenation with H₂ gas and can be selective. Using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst can effectively cleave benzhydryl ethers while preserving many other functional groups.[1][3] However, it may still affect other reducible groups like benzyl ethers.[8]
-
Oxidative Deprotection: For substrates sensitive to reductive or strongly acidic conditions, oxidative methods can be an excellent alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzhydryl ethers, particularly those with electron-donating groups on the aromatic rings (like p-methoxybenzhydryl ethers).[9][10] Visible-light-mediated oxidative debenzylation using DDQ has also been reported as a mild method compatible with azides, alkenes, and alkynes.[11]
-
Lewis Acid-Mediated Deprotection: Mild Lewis acids can offer a balance of reactivity and selectivity. For instance, FeCl₃ has been used for the deprotection of p-methoxybenzyl-type ethers.[4] The use of a scavenger is highly recommended to prevent side reactions.[5]
Quantitative Data Summary
The following tables summarize quantitative data for common benzhydryl ether deprotection methods. Please note that optimal conditions and yields are substrate-dependent.
Table 1: Comparison of Common Deprotection Methods for Benzhydryl Ethers
| Deprotection Method | Reagents | Typical Solvents | Temperature (°C) | Reaction Time | Typical Yields (%) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | 2 - 24 h | 70 - 95 |
| Catalytic Transfer Hydrogenation | Pd/C, HCOOH or HCOONH₄ | Methanol, Ethanol | 25 - 80 | 0.5 - 6 h | 80 - 98[1] |
| Acid-Catalyzed Cleavage | TFA, HCl, H₂SO₄ | DCM, Dioxane | 0 - 25 | 0.5 - 4 h | 60 - 90 |
| Lewis Acid-Mediated Cleavage | FeCl₃, BF₃·OEt₂ | DCM, Acetonitrile | 0 - 25 | 1 - 8 h | 75 - 95[4][5][6] |
| Oxidative Deprotection | DDQ | DCM/H₂O, Acetonitrile | 0 - 25 | 1 - 12 h | 70 - 90[10] |
Table 2: Functional Group Compatibility of Selected Deprotection Methods
| Functional Group | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenation | Acid-Catalyzed (TFA) | Oxidative (DDQ) |
| Alkenes/Alkynes | Reduced | Generally stable | Stable | Stable |
| Benzyl Ethers | Cleaved | Often cleaved | Stable | Stable |
| Esters | Stable | Stable | May be cleaved | Stable |
| Silyl Ethers (TBDMS, TIPS) | Stable | Stable | Cleaved | Stable |
| Nitro Groups | Reduced | Reduced | Stable | Stable |
| Azides | Reduced | May be reduced | Stable | Stable |
Experimental Protocols
Protocol 1: Deprotection of a Benzhydryl Ether via Catalytic Transfer Hydrogenation
This protocol describes a general procedure for the deprotection of a benzhydryl ether using palladium on carbon with formic acid as the hydrogen donor.[3]
-
Reagent Preparation:
-
Substrate (1.0 eq)
-
10% Palladium on carbon (10-20 mol%)
-
Formic acid (HCOOH, ≥95%)
-
Methanol (MeOH)
-
-
Procedure: a. Dissolve the benzhydryl-protected substrate in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. b. To this solution, add 10% palladium on carbon. c. Carefully add formic acid (2-5 eq) to the stirred suspension. d. Heat the reaction mixture to 40-60 °C and monitor the progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature. f. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. g. Concentrate the filtrate under reduced pressure. h. The crude product can be purified by column chromatography, recrystallization, or distillation as required.
Protocol 2: Lewis Acid-Mediated Deprotection with a Cation Scavenger
This protocol provides a general method for the deprotection of a benzhydryl ether using a Lewis acid and a scavenger to trap the resulting benzhydryl cation.[5][6]
-
Reagent Preparation:
-
Substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., FeCl₃ or BF₃·OEt₂, 10-30 mol%)
-
Scavenger (e.g., triethylsilane or mercaptoacetic acid, 1.1-1.5 eq)
-
-
Procedure: a. Dissolve the benzhydryl-protected substrate in anhydrous DCM (approximately 0.1 M) under an inert atmosphere (e.g., nitrogen or argon). b. Add the scavenger to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Add the Lewis acid dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. f. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). g. Separate the organic layer, and extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. i. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Deprotection
A troubleshooting workflow for addressing incomplete benzhydryl ether deprotection.
Diagram 2: Decision Tree for Selecting a Deprotection Method
A decision tree to guide the selection of an appropriate deprotection method.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Lewis Acid Promoted Deprotection of Benzylidene Acetals and pâMethoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - Organic Letters - Figshare [acs.figshare.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.mpg.de [pure.mpg.de]
Strategies for improving the stability of reactions involving benzhydryl ethers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with benzhydryl ethers.
Troubleshooting Guide
Issue 1: My benzhydryl ether is cleaving under unexpected acidic conditions.
-
Question: I'm observing cleavage of my benzhydryl ether in a reaction that is only mildly acidic. What's happening and how can I prevent it?
-
Answer: Benzhydryl ethers are known to be sensitive to acidic conditions, and cleavage can be more facile than with simple benzyl ethers.[1][2] The stability of the benzhydryl carbocation intermediate plays a significant role; even weak acids can catalyze cleavage if this intermediate is sufficiently stabilized.[1][3]
-
Strategy 1: Buffer the reaction mixture. If the desired reaction can tolerate it, adding a non-nucleophilic base like proton sponge or 2,6-lutidine can neutralize trace acids.
-
Strategy 2: Use a more robust benzhydryl ether. Benzhydryl ethers with electron-withdrawing groups on the phenyl rings are generally more stable to acid. For example, a 4,4'-difluorobenzhydryl ether will be more stable than a 4,4'-dimethoxybenzhydryl ether.[1][4]
-
Strategy 3: Change the protecting group. If acidic conditions are unavoidable, consider switching to a more acid-stable protecting group, such as a silyl ether (e.g., TBS, TIPS) for orthogonal stability.[5]
-
Issue 2: I'm getting a low yield during the hydrogenolysis of my benzhydryl ether.
-
Question: My catalytic hydrogenolysis for benzhydryl ether deprotection is sluggish and gives a low yield. How can I improve this?
-
Answer: While catalytic hydrogenolysis is a standard method for cleaving benzyl-type ethers, its efficiency can be affected by several factors.[5][6]
-
Strategy 1: Catalyst selection and loading. Ensure you are using a fresh, active catalyst. Palladium on carbon (Pd/C) is common, but sometimes other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially if the substrate is prone to hydrogenolysis at other sites. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve the reaction rate.[5]
-
Strategy 2: Solvent choice. The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are generally effective.[5] Ensure the substrate is fully dissolved.
-
Strategy 3: Hydrogen pressure. For resistant substrates, increasing the hydrogen pressure using a hydrogenation apparatus can drive the reaction to completion. A balloon of hydrogen is often sufficient, but may not be for all substrates.[5]
-
Strategy 4: Check for catalyst poisons. Functional groups containing sulfur or other elements can poison the palladium catalyst. If your substrate contains such groups, you may need to use a different deprotection strategy or a poison-resistant catalyst.
-
Issue 3: I'm observing side reactions during oxidative cleavage with DDQ.
-
Question: When I use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to cleave my benzhydryl ether, I see the formation of other products. How can I achieve a cleaner reaction?
-
Answer: DDQ is a powerful oxidant, and side reactions can occur if other sensitive functional groups are present in the molecule.[2][7] The reaction is particularly effective for electron-rich systems like p-methoxybenzyl (PMB) ethers, but can be applied to others.[2]
-
Strategy 1: Control stoichiometry. Use the minimum effective amount of DDQ, typically 1.1-1.5 equivalents per ether group.[7] Excess DDQ can lead to over-oxidation.
-
Strategy 2: Optimize reaction conditions. Perform the reaction at a low temperature to improve selectivity. The presence of water can sometimes be beneficial for the reaction.[7]
-
Strategy 3: Photochemical conditions. For simple benzyl ethers, photoirradiation in the presence of DDQ has been reported to improve the reliability of the cleavage.[2][7] This may also be applicable to benzhydryl ethers.
-
Frequently Asked Questions (FAQs)
Q1: How does the substitution on the phenyl rings of a benzhydryl ether affect its stability? A1: The electronic nature of the substituents on the phenyl rings has a significant impact on the stability of the benzhydryl ether. Electron-donating groups (e.g., methoxy, methyl) stabilize the carbocation intermediate that forms during acid-catalyzed cleavage, making the ether more labile (less stable) under acidic conditions.[1][4] Conversely, electron-withdrawing groups (e.g., fluoro, nitro) destabilize the carbocation, making the ether more robust and stable to acid.[1]
Q2: Under what conditions are benzhydryl ethers generally stable? A2: Benzhydryl ethers are generally stable under basic conditions, making them compatible with reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and hydroxides.[5][7] They are also stable to many nucleophiles and some reducing agents that do not involve catalytic hydrogenation.
Q3: What are the main methods for cleaving benzhydryl ethers? A3: The primary methods for cleaving benzhydryl ethers are:
-
Catalytic Hydrogenolysis: This is a mild, reductive method typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source.[5][6]
-
Acidic Cleavage: Strong acids like HBr, BCl₃, or BBr₃ can effectively cleave benzhydryl ethers.[2][7] The reaction proceeds through a carbocation intermediate.[3]
-
Oxidative Cleavage: Reagents like DDQ can be used, particularly for benzhydryl ethers with electron-rich aromatic rings.[2][7]
Q4: Can I selectively cleave a benzhydryl ether in the presence of other protecting groups? A4: Yes, the selective cleavage of a benzhydryl ether is a key aspect of its use as a protecting group. For example, a benzhydryl ether can be removed by hydrogenolysis while silyl ethers (TBS, TIPS) and acetals remain intact.[5] Conversely, a silyl ether can be removed with fluoride ions (e.g., TBAF) without affecting the benzhydryl ether.[5]
Data Summary
Table 1: Influence of Benzhydryl Substitution on Ether Formation
| Benzhydrol Reactant | Substituent Type | Alcohol | Product | Conversion (%) | Reference |
| 4,4'-Dimethoxybenzhydrol | Electron-Donating | 1-Propanol | 4,4'-Dimethoxybenzhydryl-1-propyl ether | 83 | [1][4] |
| 4,4'-Dimethylbenzhydrol | Electron-Donating | 1-Propanol | 4,4'-Dimethylbenzhydryl-1-propyl ether | 100 | [1][4] |
| Benzhydrol | Neutral | 1-Propanol | Benzhydryl-1-propyl ether | 23 | [1] |
| 4,4'-Difluorobenzhydrol | Electron-Withdrawing | 1-Propanol | Not Formed | 0 | [1][4] |
Table 2: Comparison of Benzhydryl Ether Cleavage Conditions
| Cleavage Method | Reagent | Substrate Example | Outcome | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | General Benzyl Ethers | Cleavage | High | [5][7] |
| Strong Acid | BCl₃ | Aryl Benzyl Ethers | Cleavage | High | [2][7] |
| Oxidation | DDQ | Carbohydrate Benzyl Ethers | Cleavage | 84-96 | [7] |
Experimental Protocols
Protocol 1: Deprotection of Benzhydryl Ethers by Catalytic Hydrogenolysis
-
Objective: To cleave a benzhydryl ether protecting group under neutral, reductive conditions.
-
Procedure:
-
Dissolve the benzhydryl-protected alcohol (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Oxidative Cleavage of Benzhydryl Ethers using DDQ
-
Objective: To cleave a benzhydryl ether under oxidative conditions.
-
Procedure:
-
Dissolve the benzhydryl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzhydryl group).
-
Stir the reaction mixture at room temperature. For less reactive substrates, photoirradiation with a 525 nm light source may be beneficial.[7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for benzhydryl ether instability.
Caption: Decision tree for selecting a deprotection method.
Caption: Mechanism of acid-catalyzed benzhydryl ether cleavage.
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Fine-tuning reaction conditions for Benzhydryl 2-chloroethyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning the reaction conditions for the synthesis of Benzhydryl 2-chloroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Acid-Catalyzed Etherification: This involves the direct reaction of benzhydrol with 2-chloroethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1]
-
Williamson Ether Synthesis: This classic method involves the reaction of a benzhydryl halide with the sodium salt of 2-chloroethanol (an alkoxide) or the reaction of sodium benzhydrolate with a 2-chloroethyl halide. This is an SN2 reaction.[2][3]
Q2: Which base is most effective for the Williamson ether synthesis of this compound?
A2: For a Williamson ether synthesis, a strong base is required to deprotonate the alcohol to form the alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols like benzhydrol or 2-chloroethanol. Other strong bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can also be used.[4]
Q3: What are the recommended solvents for this synthesis?
A3: The choice of solvent depends on the synthetic route:
-
For acid-catalyzed etherification , a non-polar aprotic solvent like dry benzene or toluene is often used to facilitate the removal of water via azeotropic distillation.[1]
-
For the Williamson ether synthesis , polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are recommended as they can solvate the cation of the alkoxide and increase the nucleophilicity of the oxygen.[4][5]
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions are method-dependent:
-
Acid-Catalyzed Etherification: The reaction is often initiated at a moderate temperature (e.g., 50°C) and then brought to reflux for 1.5 to 3 hours to drive the reaction to completion.[1]
-
Williamson Ether Synthesis: Temperatures can range from room temperature to elevated temperatures (e.g., 70-110°C) depending on the reactivity of the substrates.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Q5: How can I purify the final product, this compound?
A5: The crude product can be purified through a series of steps:
-
Aqueous Workup: The reaction mixture is typically cooled and then washed with water to remove any water-soluble impurities and unreacted acid or base.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.[1]
-
Solvent Removal: The solvent is removed under reduced pressure.[1]
-
Distillation or Chromatography: Final purification can be achieved by vacuum distillation or column chromatography on silica gel if non-volatile impurities are present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Deactivated catalyst (acid-catalyzed). 3. Insufficiently strong base (Williamson). 4. Wet reagents or solvents. 5. Side reactions dominating. | 1. Monitor the reaction by TLC to confirm completion. If starting material remains, consider extending the reaction time or increasing the temperature. 2. Use fresh, concentrated sulfuric acid. 3. Ensure the base used is strong enough to fully deprotonate the alcohol (e.g., use NaH instead of K₂CO₃).[2] 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water can quench the catalyst or the alkoxide. 5. See "Formation of Side Products" below. |
| Formation of Side Products (e.g., dibenzhydryl ether, elimination products) | 1. Acid-Catalyzed: Self-condensation of benzhydrol can occur at high temperatures to form dibenzhydryl ether. 2. Williamson: If using a secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, especially with a sterically hindered base/nucleophile.[3] | 1. Maintain a moderate reaction temperature. Add the benzhydrol solution slowly to the heated 2-chloroethanol and acid mixture to keep the concentration of benzhydrol low.[1] 2. For the Williamson synthesis, it is preferable to form the alkoxide from the more sterically hindered alcohol (benzhydrol) and react it with a primary alkyl halide (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) if possible, although 2-chloroethanol is a primary alcohol. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-distillation with impurities. 3. Product is an oil and does not crystallize. | 1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. If distillation does not provide pure product, consider purification by column chromatography. 3. This compound is expected to be an oil or a low-melting solid. Purification should focus on liquid-liquid extraction and chromatography or vacuum distillation. |
Experimental Protocols
Acid-Catalyzed Etherification of Benzhydrol[1]
-
To a solution of 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene, add 0.8 g of concentrated sulfuric acid.
-
Heat the mixture to 50°C under an inert atmosphere (e.g., argon).
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Slowly add a solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene.
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After the addition is complete (approximately 30 minutes), heat the mixture to reflux for 1.5 hours.
-
Allow the mixture to cool to room temperature.
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Wash the benzene layer with water and then dry it over anhydrous sodium sulfate.
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Remove the solvent by distillation under reduced pressure to obtain the crude this compound.
General Protocol for Williamson Ether Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (either benzhydrol or 2-chloroethanol) in a suitable dry, polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath (0°C).
-
Carefully add one equivalent of a strong base (e.g., sodium hydride) portion-wise.
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Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
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Slowly add one equivalent of the corresponding alkyl halide (e.g., chlorodiphenylmethane if starting with 2-chloroethanol, or 1,2-dichloroethane if starting with benzhydrol).
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The reaction may be stirred at room temperature or heated to facilitate the reaction. Monitor the progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Benzhydrol | C₁₃H₁₂O | 184.23 | 297-298 | 65-67 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 | -67.5 |
| This compound | C₁₅H₁₅ClO | 246.73 | 155-160 (at 0.2 mmHg)[6] | N/A (liquid at RT) |
Visualizations
Caption: Acid-catalyzed synthesis workflow.
Caption: Troubleshooting low yield issues.
References
Preventing byproduct formation during Williamson ether synthesis of benzhydryl ethers
Welcome to the technical support center for the Williamson ether synthesis of benzhydryl ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and maximize the yield of your desired benzhydryl ether products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Williamson ether synthesis of benzhydryl ethers?
A1: The most prevalent byproduct is the alkene formed via a competing E2 elimination reaction.[1] Given that benzhydryl halides are secondary alkyl halides, they are susceptible to elimination, especially in the presence of a strong, sterically hindered base.[2] When using phenol-based nucleophiles (phenoxides), another significant byproduct can be the C-alkylated phenol, resulting from the ambident nature of the phenoxide ion.[3]
Q2: How can I minimize the formation of the alkene byproduct?
A2: Minimizing the E2 elimination byproduct involves carefully selecting your reaction conditions to favor the SN2 pathway. Key strategies include:
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Choice of Base: Use a less sterically hindered and non-nucleophilic base that is still strong enough to deprotonate the alcohol.
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Solvent Selection: Employ polar aprotic solvents like DMF or DMSO, which can enhance the nucleophilicity of the alkoxide.
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Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[1] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2]
Q3: When using a phenol, how can I promote O-alkylation over C-alkylation?
A3: The choice of solvent is critical in directing the alkylation of phenoxides. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile generally favor the desired O-alkylation.[1][3] In contrast, protic solvents like ethanol can lead to significant amounts of the C-alkylated byproduct.[3]
Q4: My reaction is sluggish or incomplete. What steps can I take to improve the reaction rate and yield?
A4: A slow or incomplete reaction can be due to several factors:
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Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the alcohol, forming the more reactive alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are often effective choices.
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Poor Nucleophilicity: The alkoxide may not be sufficiently nucleophilic. Switching to a polar aprotic solvent can help enhance its nucleophilicity.
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Leaving Group: While bromides are commonly used, switching to a better leaving group like iodide can increase the reaction rate. The use of a catalytic amount of sodium iodide can facilitate an in-situ halide exchange.[2]
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Phase-Transfer Catalysis: For reactions involving two phases (e.g., a solid base and an organic solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate and yield.[4][5][6]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the Williamson ether synthesis of benzhydryl ethers.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of benzhydryl ether and significant amount of alkene byproduct | The E2 elimination pathway is dominating over the SN2 substitution. This is often due to a sterically hindered or overly strong base, or high reaction temperatures. | 1. Lower the reaction temperature. 2. Switch to a less sterically hindered base. For example, use potassium carbonate instead of potassium tert-butoxide.3. Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.[1] | Reduction in the alkene byproduct and an increase in the ether yield. |
| Formation of C-alkylated product when using a phenol | The phenoxide ion is acting as an ambident nucleophile, and the reaction conditions are favoring attack at the carbon of the aromatic ring. | Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or acetonitrile). [3] | Increased selectivity for the O-alkylated ether product over the C-alkylated byproduct. |
| Reaction does not go to completion; starting material remains | 1. Incomplete deprotonation of the alcohol. 2. The alkylating agent (benzhydryl halide) is not reactive enough. 3. Insufficient reaction time. | 1. Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide. [1]2. Consider using benzhydryl bromide or iodide instead of the chloride for a better leaving group. 3. Increase the reaction time or gently increase the temperature, while monitoring for an increase in elimination byproducts. | Increased reaction rate and higher conversion to the ether product. |
| Difficulty in separating the product from byproducts | The polarity of the desired ether and the alkene byproduct may be similar, making chromatographic separation challenging. | Optimize column chromatography conditions. A less polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) may improve separation. Recrystallization can also be an effective purification method if the product is a solid. | Improved purity of the isolated benzhydryl ether. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of benzhydryl ethers under different conditions.
Protocol 1: General Procedure for Williamson Ether Synthesis of Benzhydryl Ethers
This protocol describes a general method for the synthesis of benzhydryl ethers from an alcohol and a benzhydryl halide.
Materials:
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Alcohol (1.0 eq)
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Benzhydryl halide (e.g., benzhydryl bromide, 1.1 eq)
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Base (e.g., Sodium Hydride (60% dispersion in mineral oil), 1.2 eq or Potassium Carbonate, 2.0 eq)
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Anhydrous Solvent (e.g., THF, DMF, or acetonitrile)
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Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
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Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
Procedure:
-
Alkoxide Formation:
-
Using Sodium Hydride: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Using Potassium Carbonate: To a round-bottom flask, add the alcohol, potassium carbonate, and the solvent.
-
-
Reaction with Benzhydryl Halide:
-
Add a solution of the benzhydryl halide in the same anhydrous solvent to the alkoxide mixture dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If NaH was used, cautiously quench the reaction with the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
-
Quantitative Data on Benzhydryl Ether Synthesis
The following table summarizes results from a study on the synthesis of substituted benzhydryl ethers using microwave irradiation in a protic ionic liquid, demonstrating the influence of substituents and the alcohol's steric hindrance on product conversion.[7]
| Benzhydrol Derivative | Alcohol | Conversion to Ether (%) |
| 4,4'-dimethoxybenzhydrol | 1-propanol | 83 |
| 4,4'-dimethoxybenzhydrol | 2-propanol | 11 |
| 4,4'-dimethoxybenzhydrol | (-)-menthol | 11 |
| 4,4'-dimethylbenzhydrol | 1-propanol | 100 |
| 4,4'-dimethylbenzhydrol | 2-propanol | 100 |
| 4,4'-dimethylbenzhydrol | (-)-menthol | 26 |
| Benzhydrol | 1-propanol | 23 |
| Benzhydrol | 2-propanol | 0 |
| Benzhydrol | (-)-menthol | 0 |
Data sourced from a study utilizing microwave-assisted synthesis in a protic ionic liquid.[7]
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Figure 1: General reaction scheme for the Williamson ether synthesis of benzhydryl ethers, illustrating the desired SN2 pathway and the competing E2 elimination pathway.
Figure 2: Competing O-alkylation and C-alkylation pathways when using a phenoxide nucleophile with a benzhydryl halide. The choice of solvent significantly influences the product distribution.
References
Considerations for scaling up the production of Benzhydryl 2-chloroethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzhydryl 2-chloroethyl ether.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Product Formation | 1. Insufficient Catalyst: Inadequate amount of sulfuric acid to protonate the alcohol and facilitate the reaction. 2. Low Reaction Temperature: The reaction rate is too slow at lower temperatures. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion. 4. Wet Reagents/Solvent: Water can interfere with the acid catalyst and inhibit the reaction. | 1. Optimize Catalyst Concentration: Gradually increase the concentration of sulfuric acid. Monitor the reaction for improvement, but be cautious of increased side reactions. 2. Increase Temperature: Raise the reaction temperature to the recommended reflux condition.[1] 3. Extend Reaction Time: Increase the reflux time and monitor the reaction progress using TLC or GC-MS. 4. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low Yield of Desired Product | 1. Side Reactions: a. Elimination: Dehydration of 2-chloroethanol to form chloroethene or self-condensation of benzhydrol. b. Self-condensation of Benzhydrol: Formation of bis(diphenylmethyl) ether. 2. Suboptimal Reactant Ratio: An inappropriate molar ratio of benzhydrol to 2-chloroethanol can lead to incomplete conversion of the limiting reagent. 3. Product Loss During Workup: Inefficient extraction or purification steps. | 1. Control Reaction Conditions: a. & b. Carefully control the temperature and the rate of addition of reactants.[1] Use of a milder acid catalyst could be explored if side reactions are significant. 2. Optimize Molar Ratio: Experiment with different molar ratios of benzhydrol to 2-chloroethanol to find the optimal balance for maximizing yield. An excess of the less expensive reagent is often used. 3. Improve Workup Procedure: Ensure complete extraction by performing multiple extractions with the organic solvent. Optimize distillation conditions to prevent product loss. |
| Presence of Impurities in Final Product | 1. Unreacted Starting Materials: Incomplete reaction leading to the presence of benzhydrol and/or 2-chloroethanol. 2. Byproducts: Formation of bis(diphenylmethyl) ether or other side-products. 3. Solvent Residue: Incomplete removal of the reaction solvent (e.g., benzene). | 1. Drive Reaction to Completion: Optimize reaction time, temperature, and catalyst concentration. 2. Purification: a. Washing: Thoroughly wash the organic layer with water to remove the acid catalyst and any water-soluble impurities.[1] b. Distillation: Perform fractional distillation under reduced pressure to separate the product from less volatile impurities. 3. Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. |
| Difficulty in Scaling Up the Reaction | 1. Heat Transfer Issues: The exothermic nature of the reaction can lead to localized overheating in larger reactors. 2. Mixing Inefficiency: Poor mixing can result in temperature and concentration gradients, leading to inconsistent product quality and increased side reactions. 3. Safety Concerns: Handling larger quantities of corrosive sulfuric acid and flammable solvents poses increased risks. | 1. Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Consider adding reactants portion-wise to control the exotherm. 2. Agitation: Employ a robust agitation system to ensure homogenous mixing throughout the reaction vessel. 3. Safety Protocols: Implement stringent safety protocols for handling hazardous materials at scale. This includes appropriate personal protective equipment (PPE), ventilation, and emergency procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the acid-catalyzed synthesis of this compound?
A1: The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2). The sulfuric acid catalyst protonates the hydroxyl group of either benzhydrol or 2-chloroethanol, making it a good leaving group (water). The other alcohol then acts as a nucleophile, attacking the carbocation (in an SN1 pathway, favored for the stabilized benzhydryl carbocation) or displacing the water molecule (in an SN2 pathway). Given the secondary and stabilized nature of the benzhydryl carbocation, an SN1 pathway is highly likely.
Q2: What are the most likely byproducts in this synthesis?
A2: The most common byproducts are:
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Bis(diphenylmethyl) ether: Formed from the self-condensation of two benzhydrol molecules.
-
Elimination products: Dehydration of 2-chloroethanol or benzhydrol can lead to the formation of alkenes.
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Polymeric materials: Under strongly acidic conditions and elevated temperatures, polymerization of reactants or products can occur.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (benzhydrol and 2-chloroethanol) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the progress of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative concentrations of reactants and products over time.
Q4: What are the key safety precautions to consider when performing this synthesis?
A4:
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate PPE (gloves, goggles, lab coat).
-
Flammable Solvents: Benzene is a flammable and carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
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Reaction Exotherm: The reaction can be exothermic. It is important to control the rate of addition of reagents and have adequate cooling available.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Q5: Can I use a different acid catalyst instead of sulfuric acid?
A5: Other strong protic acids like p-toluenesulfonic acid or Lewis acids could potentially be used. However, the efficiency and selectivity of the reaction may vary. Sulfuric acid is a common and effective catalyst for this type of etherification.[2] If you choose to use a different catalyst, optimization of the reaction conditions will be necessary.
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
Benzhydrol
-
2-Chloroethanol
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Concentrated Sulfuric Acid
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Dry Benzene
-
Anhydrous Sodium Sulfate
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene.
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Carefully add 0.8 g of concentrated sulfuric acid to the solution.
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Heat the mixture to 50°C under an argon atmosphere.
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Slowly add a solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene to the heated mixture.
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After the addition is complete, reflux the reaction mixture for 1.5 hours.
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Allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash the benzene layer with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent by distillation under reduced pressure to obtain this compound.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
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Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
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Collect the fraction that distills at the appropriate boiling point for this compound under the specific vacuum pressure.
Data Presentation
Illustrative Effect of Reactant Molar Ratio and Catalyst Concentration on Yield
The following table provides an illustrative example of how varying the molar ratio of reactants and the catalyst concentration can impact the yield of this compound. Note: This is hypothetical data for illustrative purposes.
| Experiment | Molar Ratio (Benzhydrol : 2-Chloroethanol) | H₂SO₄ Concentration (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1 : 1 | 5 | 1.5 | 65 | 92 |
| 2 | 1 : 1.2 | 5 | 1.5 | 75 | 94 |
| 3 | 1 : 1.5 | 5 | 1.5 | 80 | 95 |
| 4 | 1 : 1.2 | 2.5 | 1.5 | 60 | 96 |
| 5 | 1 : 1.2 | 10 | 1.5 | 78 | 90 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Simplified Reaction Pathway
Caption: Simplified acid-catalyzed etherification pathway.
References
Troubleshooting common issues in the GC analysis of chloroethyl ethers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of chloroethyl ethers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the GC analysis of chloroethyl ethers in a question-and-answer format.
Issue 1: Peak Tailing
Question: My chloroethyl ether peaks are showing significant tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for chloroethyl ethers in GC analysis is a common issue that can compromise quantification and resolution.[1] It typically indicates undesirable interactions between the analyte and active sites within the GC system or issues with the chromatographic setup.[1][2]
Potential Causes & Solutions:
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Active Sites in the Inlet or Column: Chloroethyl ethers can interact with active sites (e.g., residual silanols) in the liner, on glass wool, or at the head of the column.[1][2]
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Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, and consider using one without glass wool, as it can be a source of activity.[3][4]
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Column Maintenance: Trim the first 10-30 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites.[1] If tailing persists, the column may need to be replaced.[3]
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
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Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can contribute to peak broadening and tailing.
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Solution: Optimize the carrier gas flow rate. For example, EPA Method 611 suggests a helium carrier gas flow rate of 40 ml/min for the analysis of bis(2-chloroethyl) ether on a packed column.[6]
-
-
Solvent-Phase Mismatch: The polarity of the solvent can affect peak shape.[4]
-
Solution: Ensure the injection solvent is compatible with the stationary phase of the column. For example, using a non-polar solvent with a non-polar column is generally recommended.[7]
-
Issue 2: Poor Resolution or Co-elution of Isomers
Question: I am having difficulty separating chloroethyl ether isomers. What steps can I take to improve resolution?
Answer:
Achieving baseline separation of isomers is critical for accurate identification and quantification. Poor resolution is often a result of suboptimal chromatographic conditions.[8]
Potential Causes & Solutions:
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Suboptimal Temperature Program: The oven temperature program plays a crucial role in separation.[9]
-
Solution:
-
-
Incorrect Column Choice: The column's stationary phase, length, internal diameter, and film thickness all impact resolution.[8][9]
-
Solution:
-
Stationary Phase: Select a column with a stationary phase that provides the best selectivity for your specific chloroethyl ether isomers. A mid-polar phase like a DB-624 or a wax-type phase may provide different selectivity compared to a non-polar DB-5.[11][12]
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Column Dimensions: A longer column or a column with a smaller internal diameter will generally provide higher efficiency and better resolution.[9][10]
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-
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Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.
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Solution: Optimize the carrier gas flow rate to achieve the best separation. This often involves performing a van Deemter or Golay plot analysis to find the optimal flow rate for your column.[13]
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Issue 3: Ghost Peaks in the Chromatogram
Question: I am observing unexpected "ghost peaks" in my blank runs and samples. Where are they coming from and how do I eliminate them?
Answer:
Ghost peaks are extraneous peaks that appear in a chromatogram where no analyte is expected.[14] They are typically the result of contamination within the GC system or from the sample handling process.[1][15]
Potential Causes & Solutions:
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Septum Bleed: Particles from a degrading septum can enter the inlet and elute as ghost peaks.[1]
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Solution: Replace the septum regularly. Use high-quality, low-bleed septa.[3]
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Contaminated Inlet Liner: The liner can accumulate non-volatile residues from previous injections, which can then elute in subsequent runs.[1]
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Solution: Clean or replace the inlet liner regularly.[3]
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Sample Carryover: Residual sample from a previous, more concentrated injection can be carried over to the next analysis.[1]
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Solution: Implement a thorough syringe and injection port cleaning routine between runs. Running a solvent blank after a high-concentration sample can help identify and mitigate carryover.[16]
-
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Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can be trapped on the column at low temperatures and then elute as the oven temperature increases.[14]
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Solution: Use high-purity gases and solvents. Install and regularly replace gas purifiers to remove oxygen, moisture, and hydrocarbons from the carrier gas.[3]
-
Issue 4: Sample Degradation
Question: I suspect my chloroethyl ether analytes are degrading during analysis, leading to low recovery and poor reproducibility. How can I prevent this?
Answer:
Some chloroethyl ethers can be thermally labile or susceptible to hydrolysis, leading to degradation in the hot GC inlet or on the column.[17]
Potential Causes & Solutions:
-
High Inlet Temperature: An excessively high inlet temperature can cause thermal decomposition of sensitive compounds.[17] Bis(2-chloroethyl) ether, for example, has been shown to decompose at elevated temperatures.[17]
-
Solution: Lower the inlet temperature to the minimum required for efficient volatilization of the analytes. For example, an inlet temperature of 150°C has been used for the analysis of 2-chloroethyl vinyl ether.[11]
-
-
Active Sites: As with peak tailing, active sites in the inlet or column can catalyze degradation.
-
Solution: Follow the inlet and column maintenance procedures described under "Peak Tailing" to ensure an inert flow path.[2]
-
-
Presence of Water in the Sample: For chloroethyl ethers susceptible to hydrolysis, the presence of water in the sample, especially at high temperatures, can lead to degradation.[12]
-
Solution: Ensure samples are dry before injection. Use a drying agent like sodium sulfate during sample preparation if necessary. EPA Method 8430, which involves direct aqueous injection, notes the potential for aqueous degradation of the KBr window in an FT-IR detector, highlighting the reactivity of water in the system.[12]
-
Data Presentation
Table 1: Example GC Parameters from EPA Method 611 for Bis(2-chloroethyl) ether [6]
| Parameter | Value |
| Column | 1.8 m x 2 mm ID glass, packed with 3% SP-1000 on Supelcoport (100/120 mesh) |
| Carrier Gas | Helium |
| Flow Rate | 40 mL/min |
| Injection Volume | 2 to 5 µL |
| Oven Program | Isothermal at 60°C for 2 min, then ramp at 8°C/min to 230°C, hold for 4 min |
| Detector | Electrolytic conductivity or microcoulometric |
| Detection Limit | 0.3 µg/L |
Experimental Protocols
Protocol 1: General Sample Preparation for GC Analysis of Chloroethyl Ethers (Liquid Samples)
This protocol provides a general guideline for preparing liquid samples. Specific matrices may require additional cleanup steps.
-
Sample Dilution:
-
Fill a 1.5 mL autosampler vial to the 1.5 mL mark with a low-boiling point, high-purity solvent (e.g., hexane, dichloromethane, or diethyl ether).[7][18]
-
Add one drop of the liquid sample containing the chloroethyl ether to the solvent.[18]
-
Cap the vial and invert gently to mix. If the sample does not fully dissolve, consider using a different solvent.[18]
-
-
Drying (if necessary):
-
If the sample is suspected to contain water, pass the diluted sample through a small column containing anhydrous sodium sulfate to remove moisture.
-
-
Filtration (if necessary):
-
Transfer to Autosampler Vial:
-
Transfer the final prepared sample into a clean 1.5 mL glass autosampler vial with a PTFE-lined cap.[19]
-
Visualizations
Caption: Troubleshooting workflow for peak tailing issues.
Caption: General sample preparation workflow for GC analysis.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. it.restek.com [it.restek.com]
- 3. glsciences.eu [glsciences.eu]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-CEVE Issue on GC/MS - Chromatography Forum [chromforum.org]
- 12. epa.gov [epa.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uoguelph.ca [uoguelph.ca]
Investigating potential degradation pathways of Benzhydryl 2-chloroethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential degradation pathways of Benzhydryl 2-chloroethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions. Due to the stability of the benzhydryl carbocation, acid-catalyzed cleavage is likely to proceed via an SN1 mechanism. This would result in the formation of benzhydrol and 2-chloroethanol. Under basic conditions, an SN2 mechanism may be favored, though it is generally less facile for ethers.
-
Oxidation: Ethers can undergo autoxidation in the presence of oxygen, particularly when exposed to light, to form hydroperoxides. These intermediates are unstable and can decompose to form a variety of degradation products, including aldehydes, ketones, and alcohols. The benzylic position of the benzhydryl group may also be susceptible to oxidation.
Q2: What are the likely degradation products I should be looking for?
The primary degradation products to monitor for are:
-
From Hydrolysis:
-
Benzhydrol
-
2-Chloroethanol
-
-
From Oxidation:
-
Benzophenone (from oxidation of the benzhydryl group)
-
Formaldehyde and other small aldehydes/ketones (from oxidative cleavage of the ether bond)
-
Various peroxidic species (as intermediates)
-
Q3: How stable is this compound under typical laboratory conditions?
This compound is expected to be relatively stable under neutral, dark conditions at room temperature.[1] However, prolonged exposure to acidic or basic media, elevated temperatures, and light can promote degradation.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[1] It is also advisable to avoid strong acids and bases if degradation is not the intended outcome of the experiment.
Troubleshooting Guides
Issue 1: Unexpected peaks appearing in my chromatogram during stability studies.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Identify the peaks: Attempt to identify the unknown peaks using mass spectrometry (MS) and compare the fragmentation patterns with the expected degradation products (benzhydrol, 2-chloroethanol, benzophenone).
-
Review experimental conditions:
-
pH: Is the sample in an acidic or basic medium? Ether hydrolysis is catalyzed by both.
-
Light exposure: Has the sample been protected from light? Photodegradation can occur, especially in the presence of photosensitizers.
-
Oxygen exposure: Was the experiment conducted under an inert atmosphere? Autoxidation can occur in the presence of oxygen.
-
Temperature: Were the samples stored at an appropriate temperature? Higher temperatures accelerate degradation.
-
-
Run control experiments: Analyze a freshly prepared sample of this compound to confirm its initial purity. Prepare control samples under inert and dark conditions to compare with the experimental samples.
-
Issue 2: My assay shows a decrease in the concentration of this compound over time, but I cannot detect any degradation products.
-
Possible Cause 1: Degradation products are volatile or not retained on your chromatographic column.
-
Troubleshooting Steps:
-
Use a different analytical method, such as headspace gas chromatography (GC) for volatile products like formaldehyde.
-
Modify your HPLC method (e.g., change the column, mobile phase) to retain more polar compounds like 2-chloroethanol.
-
-
-
Possible Cause 2: Degradation products are adsorbing to the sample container.
-
Troubleshooting Steps:
-
Use silanized glass vials or polypropylene tubes to minimize adsorption.
-
Rinse the container with a strong solvent after sample removal and analyze the rinse to check for adsorbed compounds.
-
-
-
Possible Cause 3: Formation of polymeric or highly insoluble degradation products.
-
Troubleshooting Steps:
-
Visually inspect the sample for any precipitation.
-
Use a broader polarity range of solvents for extraction and analysis.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., sodium hydroxide) before analysis.
-
-
Basic Hydrolysis:
-
Add an aliquot of the stock solution to 0.1 M sodium hydroxide.
-
Incubate and sample as described for acidic hydrolysis.
-
Neutralize the samples with a suitable acid (e.g., hydrochloric acid) before analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method. Quantify the parent compound and identify any degradation products.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To assess the susceptibility of this compound to oxidative degradation.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of 1 mg/mL.
-
Oxidative Stress:
-
Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
Data Presentation
Table 1: Hypothetical Hydrolytic Degradation of this compound at 60 °C
| Time (hours) | % Parent Remaining (0.1 M HCl) | % Benzhydrol Formed (0.1 M HCl) | % Parent Remaining (0.1 M NaOH) | % 2-Chloroethanol Formed (0.1 M NaOH) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 95 | 5 | 98 | 2 |
| 4 | 90 | 10 | 96 | 4 |
| 8 | 82 | 18 | 92 | 8 |
| 24 | 65 | 35 | 85 | 15 |
Table 2: Hypothetical Oxidative Degradation of this compound with 3% H₂O₂ at Room Temperature
| Time (hours) | % Parent Remaining | % Benzophenone Formed |
| 0 | 100 | 0 |
| 2 | 98 | 1 |
| 4 | 96 | 2 |
| 8 | 92 | 4 |
| 24 | 85 | 7 |
Note: The data in these tables are hypothetical and for illustrative purposes only. Actual degradation rates will depend on specific experimental conditions.
Visualizations
Caption: Proposed acid-catalyzed hydrolysis pathway.
Caption: Simplified potential oxidative degradation pathway.
Caption: General workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to the Quantitative Purity Analysis of Benzhydryl 2-chloroethyl ether by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a cornerstone of reliable and reproducible research. Benzhydryl 2-chloroethyl ether, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to quantify its purity and identify potential impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of a typical HPLC method with an alternative Gas Chromatography (GC) method for the quantitative purity analysis of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods: HPLC vs. GC
The choice between HPLC and Gas Chromatography for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound is a moderately polar and thermally stable compound, making it amenable to both techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile or thermally labile compounds. Well-suited for a wide range of polar and non-polar molecules. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. Derivatization may be needed for polar compounds, but not typically for this analyte. |
| Typical Purity Assay | > 99.0% | > 99.0% |
| LOD/LOQ | Generally in the low ng/mL to µg/mL range. | Can achieve very low detection limits (pg level), especially with sensitive detectors. |
| Analysis Time | Typically 10-30 minutes per sample. | Often faster, with run times of 5-20 minutes. |
| Instrumentation Cost | Moderate to high, with significant costs for solvents and column replacement. | Generally lower initial and running costs compared to HPLC. |
Quantitative Data Summary
The following table summarizes representative quantitative data that could be expected from the analysis of a high-purity batch of this compound using the proposed HPLC and GC methods.
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Mobile/Carrier Gas | Acetonitrile:Water (70:30 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | Flame Ionization Detector (FID) |
| Retention Time | ~ 5.8 min | ~ 12.5 min |
| Purity (%) | 99.6 | 99.7 |
| LOD | 0.01% | 0.005% |
| LOQ | 0.03% | 0.015% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed to provide excellent resolution and quantification of this compound and its potential process-related impurities.
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 25 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).
Alternative Method: Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) offers a fast and sensitive alternative for purity analysis of volatile compounds like this compound.
Objective: To provide an alternative, high-resolution method for the quantitative purity analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 25 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
Quantification: Similar to the HPLC method, purity is calculated using the Area Percent method. The FID response is generally proportional to the mass of carbon in the analyte.
Potential Impurities
The primary synthesis route for this compound is the Williamson ether synthesis, involving the reaction of benzhydrol with 2-chloroethanol. Potential impurities may include:
-
Unreacted Starting Materials: Benzhydrol and 2-chloroethanol.
-
By-products: Dibenzhydryl ether (from the self-condensation of benzhydrol).
-
Degradation Products: Compounds formed through hydrolysis or other degradation pathways.
A well-developed analytical method should be capable of separating the main compound from these potential impurities.
Visualizations
The following diagrams illustrate the experimental workflow and the potential synthetic pathway for this compound, highlighting where impurities may arise.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Synthesis pathway and potential impurities.
Interpreting the Certificate of Analysis: A Comparative Guide to Benzhydryl 2-chloroethyl ether and its Alternatives
For researchers, scientists, and drug development professionals, the purity and quality of chemical reagents are paramount for reliable and reproducible results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the quality control tests performed on a specific batch of a compound. This guide offers a detailed interpretation of a typical CoA for Benzhydryl 2-chloroethyl ether, a key intermediate in the synthesis of various pharmaceutical compounds, including as a related compound to Diphenhydramine hydrochloride.[1][2] Furthermore, we present a comparative analysis with a potential alternative, Benzyl 2-chloroethyl ether, to aid in the selection of appropriate starting materials.
Understanding the Certificate of Analysis
A CoA from a reputable supplier typically includes key identifiers such as the compound name, CAS number (32669-06-0 for this compound), molecular formula (C15H15ClO), and molecular weight (246.73 g/mol ).[2] The core of the CoA lies in the results of various analytical tests performed to confirm the identity, purity, and quality of the material.
Comparative Data Analysis
The following table summarizes the typical quality control parameters for this compound and a common alternative, Benzyl 2-chloroethyl ether. The data presented are representative values that would be found on a CoA and are used here for comparative purposes.
| Parameter | This compound | Benzyl 2-chloroethyl ether | Acceptance Criteria |
| Appearance | White to off-white solid | Colorless to pale yellow liquid | Conforms to visual inspection |
| Identification by ¹H NMR | Conforms to structure | Conforms to structure | Spectrum matches reference |
| Purity by HPLC | ≥ 99.0% | ≥ 98.0% | NLT 98.0% |
| Mass Spectrometry (MS) | Conforms to structure | Conforms to structure | Molecular ion peak corresponds to molecular weight |
| Infrared (IR) Spectroscopy | Conforms to structure | Conforms to structure | Spectrum matches reference |
| Moisture Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | NMT 0.5% |
| Residual Solvents | Meets USP <467> limits | Meets USP <467> limits | Within specified limits |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data presented on a CoA. Below are the standard experimental protocols for the key analyses.
1. Identification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.
-
Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks must be consistent with the known structure of this compound or its alternative.
2. Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Analysis: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ of the compound.
4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The positions and intensities of the absorption bands should be consistent with the functional groups present in the structure of this compound (e.g., C-O-C ether stretch, C-Cl stretch, aromatic C-H stretches).
Workflow for CoA Interpretation and Compound Comparison
The following diagram illustrates a logical workflow for a researcher when interpreting a CoA and comparing it with an alternative compound.
Caption: Workflow for CoA interpretation and compound comparison.
By following a structured approach to interpreting the Certificate of Analysis and comparing key quality attributes, researchers can make informed decisions about the suitability of this compound and its alternatives for their specific applications in drug discovery and development. This ensures the use of high-quality materials, which is fundamental to achieving reliable and reproducible scientific outcomes.
References
A Comparative Analysis of Benzhydryl Ether Versus Other Alcohol Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of alcohol protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield under mild conditions, exhibit stability to a range of synthetic transformations, and allow for selective deprotection in the presence of other functional groups. This guide provides an objective comparison of the benzhydryl (diphenylmethyl, DPM) ether protecting group against other commonly employed alcohol protecting groups, including silyl ethers, benzyl ethers, and esters. The analysis is supported by experimental data to inform the rational selection of a protecting group for a specific synthetic challenge.
Introduction to Alcohol Protecting Groups
The hydroxyl group is a ubiquitous and highly reactive functional group that often requires temporary protection to prevent unwanted side reactions during chemical transformations at other sites of a molecule. The benzhydryl ether has emerged as a valuable tool in the synthetic chemist's arsenal, offering a unique balance of stability and reactivity. This guide will compare the performance of the benzhydryl ether with other classes of alcohol protecting groups, focusing on their stability under various reaction conditions, methods of cleavage, and orthogonality.
Comparative Stability and Performance
The choice of a protecting group is dictated by its stability towards the reaction conditions planned in the synthetic route. The following tables summarize the stability and typical reaction yields for the introduction and removal of benzhydryl ethers and other common alcohol protecting groups.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Strong Acids | Strong Bases | Oxidizing Agents | Reducing Agents (Hydrides) | Catalytic Hydrogenation | Fluoride Ions |
| Benzhydryl (DPM) | Labile | Stable | Stable | Stable | Labile | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Labile | Stable |
| p-Methoxybenzyl (PMB) | Labile | Stable | Labile | Stable | Labile | Stable |
| Trityl (Tr) | Very Labile | Stable | Stable | Stable | Labile | Stable |
| Silyl Ethers (e.g., TBDMS, TIPS) | Labile | Stable | Stable | Stable | Stable | Labile |
| Acetyl (Ac) | Stable | Labile | Stable | Stable | Stable | Stable |
| Tetrahydropyranyl (THP) | Labile | Stable | Stable | Stable | Stable | Stable |
Table 2: Typical Yields for Protection and Deprotection of Primary Alcohols
| Protecting Group | Protection Reagents & Conditions | Protection Yield (%) | Deprotection Reagents & Conditions | Deprotection Yield (%) |
| Benzhydryl (DPM) | Ph₂CHOH, Acid catalyst | 70-90[1] | H₂, Pd/C, solvent | High |
| Benzyl (Bn) | BnBr, NaH, THF | >95[2][3] | H₂, Pd/C, EtOH | >90[4] |
| TBDMS | TBDMSCl, Imidazole, DMF | >95[2][5] | TBAF, THF | >90[6] |
| Acetyl (Ac) | Ac₂O, Pyridine, CH₂Cl₂ | >98[2] | K₂CO₃, MeOH, H₂O | >95 |
| THP | DHP, p-TsOH, CH₂Cl₂ | >95 | AcOH, THF, H₂O | >90 |
Deprotection Strategies and Orthogonality
A key consideration in the selection of a protecting group is the ability to remove it without affecting other protecting groups or sensitive functionalities within the molecule. This concept, known as orthogonal protection, is fundamental to the design of complex synthetic routes.[7][8]
The benzhydryl group, being a benzyl-type ether, is readily cleaved by catalytic hydrogenolysis.[9] This provides orthogonality to silyl ethers, which are cleaved by fluoride ions, and to base-labile ester groups. However, its lability under acidic conditions is a key difference from the more acid-stable benzyl ether, offering a potential avenue for selective deprotection.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with Benzhydryl Ether
Objective: To protect a primary alcohol as its benzhydryl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Diphenylmethanol (1.2 equiv)
-
Palladium(II) chloride (0.1 equiv)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a solution of the primary alcohol in the anhydrous solvent, add diphenylmethanol and palladium(II) chloride.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzhydryl ether.
Protocol 2: Deprotection of a Benzhydryl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzhydryl ether protecting group under neutral, reductive conditions.
Procedure:
-
Dissolve the benzhydryl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6][10]
Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To protect a primary alcohol as its TBDMS ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMSCl to the solution at room temperature.[8]
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Protocol 4: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TBDMS ether using a fluoride ion source.
Procedure:
-
Dissolve the TBDMS-protected alcohol in a suitable aprotic solvent, typically tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (typically 1.0 M in THF, 1.1-1.5 equivalents).[6][11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a synthesis involving the protection and deprotection of an alcohol.
Conclusion
The benzhydryl ether protecting group offers a valuable alternative to other common alcohol protecting groups. Its stability to basic and many oxidative and reductive conditions, combined with its lability to both catalytic hydrogenolysis and acidic conditions, provides synthetic chemists with a flexible tool for complex molecule synthesis. The choice between benzhydryl ether and other protecting groups such as silyl ethers, benzyl ethers, or esters will ultimately depend on the specific requirements of the synthetic route, including the need for orthogonality and the compatibility with other functional groups present in the molecule. The experimental data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field of organic synthesis and drug development.
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
Stability comparison: Benzhydryl ethers vs. silyl ethers under various conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a multi-step synthesis. The ideal protecting group must be robust enough to withstand a variety of reaction conditions, yet readily cleavable under specific and mild protocols. This guide provides an objective comparison of the stability of two widely used classes of alcohol protecting groups: benzhydryl ethers and silyl ethers, supported by experimental data and detailed methodologies.
At a Glance: Key Stability Differences
Benzhydryl (Bzh) ethers are known for their considerable stability under both acidic and basic conditions, making them a reliable choice for lengthy synthetic sequences.[1][2] Their primary mode of cleavage is through hydrogenolysis.[3] In contrast, the stability of silyl ethers is highly tunable based on the steric bulk of the substituents on the silicon atom.[1][4] This allows for a more nuanced approach to protection and deprotection strategies. Generally, silyl ethers are cleaved by fluoride ions or under acidic conditions.[5][6]
Quantitative Stability Comparison
The following tables summarize the relative stability of benzhydryl ethers and various common silyl ethers under different chemical environments.
Table 1: Stability Under Acidic Conditions
| Protecting Group | Reagent/Conditions | Stability | Reference |
| Benzhydryl (Bzh) | Strong Acids (e.g., HBr, HI) | Labile | [7] |
| Mild Protic Acids (e.g., AcOH) | Generally Stable | [2] | |
| Lewis Acids (e.g., TiCl4) | Can be cleaved | ||
| Trimethylsilyl (TMS) | Weak acids (e.g., silica gel, mild aqueous acid) | Very Labile | [4][5] |
| Triethylsilyl (TES) | Mild acids (e.g., AcOH in THF/H2O) | Labile | [5][8] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | Stronger acids required (e.g., CSA in MeOH) | Moderately Stable | [4][5] |
| Triisopropylsilyl (TIPS) | Stronger acids, longer reaction times | Stable | [4][5] |
| tert-Butyldiphenylsilyl (TBDPS) | Very strong acids required | Very Stable | [4][5] |
Relative Acidic Stability of Silyl Ethers: TMS < TES < TBDMS < TIPS < TBDPS.[4][5]
Table 2: Stability Under Basic Conditions
| Protecting Group | Reagent/Conditions | Stability | Reference |
| Benzhydryl (Bzh) | Aqueous base (e.g., NaOH, K2CO3) | Stable | [1][2] |
| Organometallics (e.g., RLi, RMgX) | Stable | [2] | |
| Trimethylsilyl (TMS) | Mild bases (e.g., K2CO3 in MeOH) | Labile | [4] |
| Triethylsilyl (TES) | Mild to moderate bases | Moderately Stable | [5] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | Strong aqueous bases | Generally Stable | [4][9] |
| Triisopropylsilyl (TIPS) | Strong bases | Very Stable | [4][5] |
| tert-Butyldiphenylsilyl (TBDPS) | Strong bases | Very Stable | [4][5] |
Relative Basic Stability of Silyl Ethers: TMS < TES < TBDMS ≈ TBDPS < TIPS.[4][5]
Table 3: Stability Under Other Key Conditions
| Protecting Group | Reagent/Conditions | Stability | Reference |
| Benzhydryl (Bzh) | Catalytic Hydrogenolysis (H₂, Pd/C) | CLEAVED | [3][10] |
| Oxidative conditions (e.g., DDQ) | Can be cleaved (especially p-methoxybenzyl) | [7][11] | |
| Silyl Ethers (General) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | [10] |
| Fluoride Ion Sources (e.g., TBAF, HF) | CLEAVED | [5][6] | |
| Oxidative conditions | Generally Stable | [6] | |
| Reductive conditions (e.g., LiAlH₄) | Generally Stable | [10] |
Experimental Protocols
Below are detailed methodologies for the selective deprotection of benzhydryl and silyl ethers.
Deprotection of a Benzhydryl Ether via Catalytic Hydrogenolysis
Objective: To cleave a benzhydryl ether protecting group under neutral, reductive conditions.
Protocol:
-
Dissolve the benzhydryl-protected alcohol (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[10]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Deprotection of a tert-Butyldimethylsilyl (TBS) Ether Using Fluoride
Objective: To deprotect a TBS ether using a fluoride source.
Protocol:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equiv).[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Acid-Catalyzed Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
Objective: To deprotect a TBS ether under acidic conditions.
Protocol:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in a mixture of acetic acid, THF, and water (e.g., a 4:1:1 v/v/v mixture).[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Note that this can be a slow process.[5]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing Cleavage Mechanisms and Experimental Workflow
The following diagrams illustrate the key cleavage pathways for benzhydryl and silyl ethers, as well as a general workflow for comparing their stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Benzhydryl 2-chloroethyl ether and Benzyl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Benzhydryl 2-chloroethyl ether and Benzyl 2-chloroethyl ether. The primary difference in their chemical behavior stems from the nature of the ether-linked protecting group: a benzhydryl (diphenylmethyl) group versus a benzyl (phenylmethyl) group. This structural variance significantly influences the stability of potential carbocation intermediates, thereby dictating the preferred reaction mechanisms and overall reactivity.
Structural and Electronic Properties
The fundamental difference between the two molecules lies in the substitution at the benzylic carbon. This compound possesses two phenyl rings attached to the benzylic carbon, while Benzyl 2-chloroethyl ether has one.
| Compound | Structure | Molar Mass | IUPAC Name |
| This compound | 246.73 g/mol [1][2] | 1,1'-[(2-Chloroethoxy)methylene]bis[benzene][1] | |
| Benzyl 2-chloroethyl ether | 170.63 g/mol [3] | 1-((2-Chloroethoxy)methyl)benzene |
The key to understanding their reactivity differences lies in the stability of the carbocation formed upon cleavage of the ether linkage. The benzhydryl carbocation is significantly more stable than the benzyl carbocation. This is because the positive charge in the benzhydryl cation is delocalized over two phenyl rings, offering more resonance structures compared to the single phenyl ring of the benzyl cation.[4][5]
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions for these ethers can occur at two primary sites: the benzylic/benzhydrylic carbon (C-O bond cleavage) or the primary carbon bearing the chlorine atom (C-Cl bond cleavage). The reaction pathway is highly dependent on the reaction conditions and the stability of the potential intermediates.
Key Reactivity Differences:
-
SN1 Reactivity: this compound exhibits significantly higher reactivity under SN1 conditions (e.g., solvolysis in polar protic solvents). This is attributed to the exceptional stability of the resonance-stabilized benzhydryl carbocation intermediate.[6] The reaction proceeds readily via the cleavage of the C(benzhydryl)-O bond. Benzyl 2-chloroethyl ether is also reactive under SN1 conditions but to a lesser extent due to the comparatively lower stability of the benzyl carbocation.[7][8]
-
SN2 Reactivity: Reactions at the primary carbon attached to the chlorine are characteristic of an SN2 mechanism.[9] In this regard, Benzyl 2-chloroethyl ether may react slightly faster than its benzhydryl counterpart. The bulkier benzhydryl group can impart greater steric hindrance around the reaction center, potentially slowing the backside attack of a nucleophile, although this effect is somewhat distal from the C-Cl bond.
Diagram of Carbocation Stability
Caption: Resonance stabilization of benzhydryl vs. benzyl carbocations.
Quantitative Reactivity Data (Representative)
Direct comparative kinetic data for these specific ethers is not extensively published. However, based on established principles of physical organic chemistry, a qualitative and representative comparison can be made. The solvolysis rates in a polar protic solvent (e.g., 80% ethanol) would provide a measure of their relative SN1 reactivity.
| Compound | Relative Rate of Solvolysis (k_rel) | Favored Mechanism (C-O Cleavage) | Rationale |
| This compound | Very High (~10⁴ - 10⁶) | SN1 | Highly stable benzhydryl carbocation intermediate. |
| Benzyl 2-chloroethyl ether | Moderate (~1) | SN1 / Borderline SN2 | Moderately stable, resonance-delocalized benzyl carbocation.[8] |
Note: The relative rates are estimates for illustrative purposes, based on the known stabilities of the corresponding carbocations.
Experimental Protocols
To empirically determine the reactivity differences, a competitive reaction or parallel solvolysis experiments can be performed.
Protocol: Comparative Solvolysis in Aqueous Ethanol
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and Benzyl 2-chloroethyl ether in 80% aqueous ethanol.
-
Reaction: Place both solutions in a constant temperature bath (e.g., 50 °C).
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding the aliquot to cold water.
-
Analysis: Titrate the liberated HCl with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein). The amount of HCl produced corresponds to the extent of the solvolysis reaction.
-
Data Processing: Plot the concentration of HCl versus time for both compounds. The initial slope of this plot is proportional to the initial reaction rate. The ratio of these rates will give the relative reactivity.
Diagram of a Representative SN1 Pathway
Caption: SN1 solvolysis pathway for this compound.
Applications in Synthesis
The distinct reactivity profiles of these compounds make them suitable for different applications in organic synthesis.
-
This compound: Due to the lability of the benzhydryl ether linkage under acidic conditions, it can be used as a protecting group for the 2-chloroethyl moiety, which can be readily cleaved when needed. More commonly, it serves as an alkylating agent to introduce the benzhydryl group or, via further reaction, a protected 2-hydroxyethyl group.[10]
-
Benzyl 2-chloroethyl ether: This compound is a versatile building block in medicinal and polymer chemistry.[9] The benzyl group is a common and relatively stable protecting group for alcohols, which can be removed under neutral conditions via hydrogenolysis. The chloroethyl group allows for further functionalization through nucleophilic substitution.[11]
Conclusion
The primary determinant of reactivity between this compound and Benzyl 2-chloroethyl ether is the stability of the carbocation that can be formed at the benzylic position. This compound is significantly more reactive in reactions proceeding through an SN1 mechanism due to the superior resonance stabilization of the benzhydryl carbocation over two phenyl rings. In contrast, for SN2 reactions at the chloroethyl group, Benzyl 2-chloroethyl ether may exhibit slightly higher or comparable reactivity due to reduced steric hindrance. This understanding is crucial for selecting the appropriate reagent and reaction conditions in complex synthetic pathways, particularly in drug development where precise control of reactivity is paramount.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound [webbook.nist.gov]
- 3. Benzyl 2-Chloroethyl Ether | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16.4. The benzyl and related groups | Organic Chemistry II [courses.lumenlearning.com]
- 5. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
- 6. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. asccollegekolhar.in [asccollegekolhar.in]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
Validating the Synthesis of Benzhydryl Eethers: A Comparative Guide Using GC-MS and 1H NMR Data
For Researchers, Scientists, and Drug Development Professionals
The benzhydryl ether moiety is a crucial structural motif in numerous biologically active molecules and serves as a valuable protecting group in organic synthesis.[1][2] Its successful synthesis is paramount, and rigorous validation is necessary to ensure the desired product's purity and identity. This guide provides a comparative framework for validating the synthesis of benzhydryl ethers, focusing on the complementary analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We will delve into experimental protocols, data interpretation, and visual workflows to distinguish between successful and unsuccessful reaction outcomes.
Synthesis of Benzhydryl Ethers: An Overview
The synthesis of benzhydryl ethers can be achieved through various methods. A common approach involves the reaction of a benzhydryl halide with an alcohol in the presence of a base to neutralize the resulting hydrogen halide.[3] Another strategy is the acid-catalyzed reaction of benzhydrol with an alcohol.[4] Microwave-assisted synthesis in the presence of a protic ionic liquid has also been reported as an efficient method.[2] The choice of method often depends on the specific substrates and desired reaction conditions.
Experimental Workflow and Validation Logic
To effectively validate the synthesis, a structured workflow is essential. This involves the initial synthesis followed by purification and subsequent analysis by GC-MS and 1H NMR to confirm the structure and purity of the final product.
References
Unveiling the Electronic Influence on Benzhydryl Ether Formation Rates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of benzhydryl ethers, a key reaction in the synthesis of various pharmaceutical compounds and protecting groups, is significantly influenced by the electronic nature of substituents on the benzhydryl moiety.[1] This guide provides an objective comparison of how different electronic effects alter the rate of benzhydryl ether formation, supported by experimental data and detailed protocols.
The etherification of benzhydrols is proposed to proceed through a carbocation intermediate. The stability of this intermediate is paramount in determining the reaction rate. Electron-donating groups enhance the stability of the carbocation, thereby accelerating the reaction, whereas electron-withdrawing groups have the opposite effect.[1][2] This guide will delve into the quantitative aspects of these electronic effects.
Comparative Analysis of Substituent Effects on Reaction Conversion
The following table summarizes the percentage conversion of various substituted benzhydrols to their corresponding propyl and menthyl ethers. The data clearly demonstrates that electron-donating groups (EDG) lead to significantly higher conversions compared to unsubstituted or electron-withdrawing group (EWG) substituted benzhydrols.
| Benzhydrol Substituent (at 4,4' positions) | Substituent Nature | Alcohol | % Conversion of Benzhydrol to Ether |
| Dimethoxy (-OCH₃) | Strong EDG | 1-Propanol | 83%[1][2] |
| Dimethoxy (-OCH₃) | Strong EDG | 2-Propanol | 11%[1][2] |
| Dimethoxy (-OCH₃) | Strong EDG | (-)-Menthol | 11%[1][2] |
| Dimethyl (-CH₃) | EDG | 1-Propanol | 100%[1][2] |
| Dimethyl (-CH₃) | EDG | 2-Propanol | 100%[1][2] |
| Dimethyl (-CH₃) | EDG | (-)-Menthol | 26%[1][2] |
| Unsubstituted (-H) | Neutral | 1-Propanol | Unsuccessful[1][2] |
| Unsubstituted (-H) | Neutral | 2-Propanol | Unsuccessful[1] |
| Unsubstituted (-H) | Neutral | (-)-Menthol | Unsuccessful[1] |
| Difluoro (-F) | EWG | 1-Propanol | Unsuccessful[1][2] |
Key Observations:
-
The presence of strong electron-donating methoxy groups and moderate electron-donating methyl groups leads to successful ether formation.[1][2]
-
The unsubstituted benzhydrol and the benzhydrol with electron-withdrawing fluoro groups failed to produce the desired ether products under the same reaction conditions.[1][2]
-
These results strongly support a reaction mechanism involving a carbocation intermediate, where stability is crucial for the reaction to proceed.[1][2]
Reaction Mechanism and the Role of Electronic Effects
The formation of benzhydryl ethers in the presence of a protic catalyst is believed to follow an SN1-like mechanism. The key steps are:
-
Protonation of the Hydroxyl Group: The hydroxyl group of the benzhydrol is protonated by the acid catalyst.
-
Formation of a Carbocation Intermediate: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized benzhydryl carbocation. This is the rate-determining step.[3][4]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final benzhydryl ether.
The electronic nature of the substituents on the phenyl rings directly impacts the stability of the carbocation intermediate.
Caption: Electronic effects on the stability of the benzhydryl carbocation intermediate.
Experimental Protocol: Microwave-Assisted Synthesis of Benzhydryl Ethers
The following protocol is based on the successful synthesis of benzhydryl ethers as reported in the literature.[1]
Materials:
-
Substituted or unsubstituted benzhydrol (e.g., 4,4'-dimethoxybenzhydrol)
-
Alcohol (e.g., 1-propanol)
-
Triethylammonium methanesulfonate (protic ionic liquid)
-
Diethyl ether
-
Silica gel
-
Microwave reactor
-
Rotary evaporator
Procedure:
-
In a microwave vial, combine the benzhydrol, the alcohol, and the triethylammonium methanesulfonate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 10 minutes at 80°C.[1]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with 2 mL of diethyl ether.[1]
-
To separate the product from the ionic liquid, pass the diluted mixture through a short plug of silica gel, collecting the filtrate.
-
Remove the diethyl ether from the filtrate using a rotary evaporator to obtain the crude benzhydryl ether.
-
Analyze the product and determine the percentage conversion using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A comparative study of different synthetic methodologies for benzhydryl ethers
A Comparative Guide to the Synthetic Methodologies of Benzhydryl Ethers
For researchers, scientists, and drug development professionals, the efficient synthesis of benzhydryl ethers is a critical task due to their prevalence as protective groups and as core structural motifs in various pharmaceutically active compounds. This guide provides a comparative analysis of three prominent synthetic methodologies: the Williamson ether synthesis, acid-catalyzed dehydration of benzhydrols, and reductive etherification of benzophenones. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for reproducibility.
Comparative Data of Synthetic Methodologies
The following table summarizes the quantitative data for the different synthetic approaches to benzhydryl ethers, offering a clear comparison of their efficacy and reaction conditions.
| Methodology | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Williamson Ether Synthesis | Benzhydryl chloride, 1-isopropyl-4-piperidinol, tributylamine | Tributylamine (base) | None | 150 | 6 h | 89.5 | [1] |
| Benzhydryl bromide, 1-methyl-4-piperidinol, tripropylamine | Tripropylamine (base) | Naphtha | Reflux | 2 h | 67.2 | ||
| Acid-Catalyzed Dehydration | Benzhydrol | p-TsCl (5 mol%) | None | 110 | 15 min | 86 | [2][3][4] |
| 4,4'-Dichlorobenzhydrol | p-TsCl (5 mol%) | None | 10 min | 92 | [2][3][4] | ||
| 4,4'-Dimethoxybenzhydrol | p-TsCl (5 mol%) | None | 8 min | 90 | [2][3][4] | ||
| Microwave-Assisted Acid-Catalyzed Dehydration | 4,4'-Dimethoxybenzhydrol, 1-propanol | Triethylammonium methanesulfonate | None | 80 | 10 min | 83 (conversion) | [5] |
| 4,4'-Dimethylbenzhydrol, 1-propanol | Triethylammonium methanesulfonate | None | 80 | 10 min | 100 (conversion) | [5] | |
| Reductive Etherification | Benzaldehyde, Methanol | Sodium tetrahydridoborate, HCl (cat.) | Methanol | Not specified | Not specified | High | [6] |
| 4-Chlorobenzaldehyde, Ethanol | Sodium tetrahydridoborate, HCl (cat.) | Ethanol | Not specified | Not specified | High | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Williamson Ether Synthesis
This classical method involves the reaction of a benzhydryl halide with an alcohol in the presence of a base to form the corresponding ether via an SN2 reaction.[7][8][9][10][11]
Protocol for the Synthesis of Benzhydryl Ether of 1-isopropyl-4-piperidinol: [1]
-
A mixture of 7.6 g (0.0375 mol) of benzhydryl chloride, 1-isopropyl-4-piperidinol, and 4.64 g (0.025 mol) of tributylamine is prepared.
-
The reaction mixture is heated to 150°C for 6 hours.
-
After cooling, the homogeneous reaction mixture is diluted with 50 ml of methyl isobutyl ketone.
-
The solution is further cooled to induce crystallization of the hydrochloride salt of the desired ether.
-
The crystalline product is filtered from the mixture and washed with cold methyl isobutyl ketone.
-
The final product is obtained with a yield of 89.5%.
Acid-Catalyzed Dehydration of Benzhydrols
This method involves the direct conversion of benzhydrols into symmetrical bis(benzhydryl)ethers, typically under acidic conditions and often with heating. A notable advancement in this area is the use of a catalytic amount of p-toluenesulfonyl chloride (p-TsCl) under solvent-free conditions.[2][3][4][12]
Protocol for the Synthesis of Symmetrical bis(benzhydryl)ethers using p-TsCl: [2]
-
An oven-dried screw-cap test tube is charged with a magnetic stir bar, benzhydrol (1 mmol), and p-toluenesulfonyl chloride (0.05 mmol, 5 mol%).
-
The tube is evacuated and back-filled with nitrogen three times.
-
The tube is placed in a preheated oil bath at 110°C, and the reaction mixture is stirred vigorously.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature to afford the product.
Microwave-Assisted Acid-Catalyzed Dehydration
The use of microwave irradiation can significantly accelerate the acid-catalyzed dehydration of benzhydrols, often leading to higher yields in shorter reaction times.[5]
Protocol for the Microwave-Assisted Synthesis of Benzhydryl Ethers: [5]
-
To a microwave vial, add 1.00 mmol of the alcohol, 0.54 mmol of the benzhydrol derivative, and 0.25 mL of triethylammonium methanesulfonate suspension.
-
The vial is subjected to microwave irradiation for 10 minutes at 80°C.
-
After cooling, the reaction mixture is diluted with 2 mL of diethyl ether.
-
The mixture is then vacuum filtered through a silica gel plug to remove the protic ionic liquid.
-
The filtrate is collected, and the solvent is evaporated to yield the final product.
Reductive Etherification of Benzophenones
This one-pot method transforms benzophenones into their corresponding benzhydryl ethers. The process involves the in-situ reduction of the ketone to a benzhydrol, which then undergoes etherification with the alcohol solvent in the presence of an acid catalyst.[6]
General Protocol for the Reductive Etherification of Benzophenones: [6]
-
The substituted benzophenone is dissolved in an alcohol (e.g., methanol or ethanol) which also serves as the etherifying agent.
-
Sodium tetrahydridoborate is added to the solution to reduce the ketone to the corresponding benzhydrol.
-
A catalytic amount of hydrochloric acid (HCl) is then introduced to facilitate the in-situ etherification of the newly formed benzhydrol with the solvent.
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
Visualization of Method Comparison Workflow
The logical workflow for selecting a synthetic methodology for benzhydryl ethers is depicted in the following diagram.
References
- 1. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]
- 2. Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzhydryl 2-chloroethyl Ether: Exploring Safer and More Efficient Reagents
For researchers and professionals in drug development and organic synthesis, the preparation of key intermediates such as Benzhydryl 2-chloroethyl ether is a fundamental step. The traditional reliance on harsh reagents and hazardous solvents has prompted the exploration of alternative synthetic routes that offer improved safety, efficiency, and environmental profiles. This guide provides an objective comparison of various methods for synthesizing this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your laboratory's needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. Below is a summary of the key performance indicators for four alternative methods compared to the traditional acid-catalyzed reaction.
| Method | Key Reagents | Solvent(s) | Reaction Time | Temperature | Reported Yield | Key Advantages & Disadvantages |
| Traditional Acid-Catalyzed | Benzhydrol, 2-Chloroethanol, H₂SO₄ | Benzene | 2 hours | Reflux | ~94%[1] | Advantages: High yield, simple procedure. Disadvantages: Uses carcinogenic benzene, corrosive concentrated acid, requires high temperature. |
| Williamson-type Synthesis | Benzhydryl bromide, Sodium 2-chloroethoxide | Aprotic (e.g., THF, DMF) | Varies (typically several hours) | Room Temp. to Reflux | Good to High (Estimated) | Advantages: Avoids strong acids, versatile. Disadvantages: Requires pre-formation of alkoxide, potential for elimination side-reactions with hindered halides. |
| Trichloroacetimidate Method | Benzhydrol, Trichloroacetonitrile, 2-Chloroethanol | Dichloromethane, Cyclohexane | ~24 hours | 0°C to Room Temp. | High (Estimated) | Advantages: Very mild and neutral conditions, suitable for sensitive substrates. Disadvantages: Two-step process, trichloroacetonitrile is toxic and moisture-sensitive. |
| Microwave-Assisted (Ionic Liquid) | Benzhydrol, 2-Chloroethanol, Protic Ionic Liquid | Protic Ionic Liquid | 10 minutes | 80°C | Variable (up to 100% conversion)[2] | Advantages: Extremely fast, "green" approach with reusable catalyst/solvent. Disadvantages: Requires specialized microwave reactor, yield can be substrate-dependent. |
| Two-Step: Etherification + Appel Reaction | 1. Benzhydrol, 2-Chloroethanol 2. PPh₃, CCl₄ | 1. Varies 2. Dichloromethane | Varies | Room Temp. | High (Estimated) | Advantages: Very mild final chlorination step, avoids ether cleavage. Disadvantages: Two distinct synthetic steps, stoichiometric phosphine oxide byproduct. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published procedures and established organic chemistry principles.
Protocol 1: Traditional Acid-Catalyzed Synthesis[1]
-
To a solution of 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene, add 0.8 g of concentrated sulfuric acid.
-
Heat the mixture to 50°C under an inert argon atmosphere.
-
Slowly add a solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene.
-
After the addition is complete (approx. 30 minutes), reflux the entire mixture for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Wash the benzene layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the final product.
Protocol 2: Williamson-type Synthesis (Adapted)
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 eq.) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add 2-chloroethanol (1.0 eq.).
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Ether Formation: To the resulting sodium 2-chloroethoxide solution, add a solution of benzhydryl bromide (1.0 eq.) in THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Trichloroacetimidate Method (Adapted)
-
Imidate Formation: Dissolve benzhydrol (1.0 eq.) in anhydrous dichloromethane. Add trichloroacetonitrile (1.5 eq.) and cool the mixture to 0°C.
-
Add a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise.
-
Stir the reaction at room temperature until TLC analysis indicates complete formation of the O-benzhydryl trichloroacetimidate.
-
Etherification: In a separate flask, dissolve the crude O-benzhydryl trichloroacetimidate and 2-chloroethanol (1.2 eq.) in a non-polar solvent like cyclohexane.
-
Cool the solution to 0°C and add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf), dropwise.
-
Allow the reaction to stir at room temperature for 24 hours or until completion.
-
Quench the reaction with aqueous sodium bicarbonate solution, extract the product, dry the organic phase, and purify by chromatography.
Protocol 4: Microwave-Assisted Synthesis in Protic Ionic Liquid[2]
-
In a 10 mL microwave synthesis vial equipped with a stir bar, combine benzhydrol (1.0 eq.), 2-chloroethanol (1.2 eq.), and the protic ionic liquid triethylammonium methanesulfonate (TeaMS) as the solvent and catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture for 10 minutes at a constant temperature of 80°C.[2]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a silica gel plug to remove the ionic liquid.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 5: Two-Step Synthesis via Appel Reaction (Adapted)
-
Step 1: Synthesis of 2-(Benzhydryloxy)ethanol: Synthesize this intermediate using a suitable etherification method (e.g., a variation of Protocol 1 or 2, substituting 2-chloroethanol with ethylene glycol).
-
Step 2: Appel Reaction: Dissolve 2-(benzhydryloxy)ethanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add carbon tetrachloride (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed as indicated by TLC.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography.
Visualizing the Synthetic Pathways
The logical flow and relationship between the different synthetic strategies can be visualized to better understand the choice of reagents and intermediates.
Caption: Synthetic routes to this compound.
The diagram above illustrates both direct (one-step) and multi-step pathways. The traditional acid-catalyzed route is highlighted in red as the baseline for comparison, while the alternative, often milder or faster, routes are shown in blue. Intermediate-forming steps are highlighted in yellow, leading to the final product in green. This visualization helps in strategically planning the synthesis based on available starting materials, required reaction conditions, and desired purity.
References
Orthogonal deprotection strategies for molecules containing benzyl and benzhydryl ethers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. Benzyl (Bn) and benzhydryl (diphenylmethyl, DPM) ethers are two of the most widely employed protecting groups for hydroxyl functionalities due to their general stability. However, the ability to selectively remove one in the presence of the other—a concept known as orthogonal deprotection—unlocks a powerful tool for regioselective manipulations in multi-step synthetic sequences. This guide provides a comparative analysis of strategies for the orthogonal deprotection of benzyl and benzhydryl ethers, supported by experimental data and detailed protocols.
Core Principles of Orthogonality: Benzyl vs. Benzhydryl Ethers
The selective cleavage of benzyl and benzhydryl ethers hinges on the subtle yet significant differences in their reactivity, primarily stemming from the stability of the respective carbocation intermediates formed during cleavage. The benzhydryl cation is substantially more stable than the benzyl cation due to the delocalization of the positive charge over two phenyl rings. This increased stability renders the benzhydryl ether more labile under acidic conditions and often more susceptible to hydrogenolysis.
This guide will explore two primary strategies for the orthogonal deprotection of benzyl and benzhydryl ethers:
-
Selective Deprotection of Benzhydryl Ethers in the Presence of Benzyl Ethers: This is the more common and generally more facile approach, capitalizing on the higher reactivity of the benzhydryl group.
-
Selective Deprotection of Benzyl Ethers in the Presence of Benzhydryl Ethers: This is a more challenging transformation that requires specific reagents and conditions to exploit the unique reactivity of the benzyl group.
Data Presentation: A Comparative Overview
The following tables summarize the key methods for the orthogonal deprotection of benzyl and benzhydryl ethers, providing a clear comparison of their performance based on reported experimental data.
Table 1: Selective Deprotection of Benzhydryl (DPM) Ethers in the Presence of Benzyl (Bn) Ethers
| Method | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Ethanol, Room Temperature, 1 atm | Substrate with both DPM and Bn ethers | Product with Bn ether intact | >95 | |
| H₂, Pd(OH)₂/C, Ethyl Acetate, Room Temperature, 1 atm | Substrate with both DPM and Bn ethers | Product with Bn ether intact | High | ||
| Acid-Catalyzed Cleavage | 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Substrate with both DPM and Bn ethers | Product with Bn ether intact | ~90 | |
| 80% Acetic Acid, 80 °C | Substrate with both DPM and Bn ethers | Product with Bn ether intact | High | ||
| Formic Acid, Room Temperature | Substrate with both DPM and Bn ethers | Product with Bn ether intact | >90 |
Table 2: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of Benzhydryl (DPM) Ethers
| Method | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), CH₂Cl₂/H₂O (18:1), Room Temperature | Substrate with both Bn and DPM ethers | Product with DPM ether intact | 85-95 | |
| Ozone (O₃), then Sodium Methoxide (NaOMe) | Substrate with both Bn and DPM ethers | Product with DPM ether intact | High | [1] | |
| Lewis Acid-Mediated Cleavage | Boron trichloride dimethyl sulfide complex (BCl₃·SMe₂), DCM, -78 °C to 0 °C | Substrate with both Bn and DPM ethers | Product with DPM ether intact (substrate dependent) | Variable | [2] |
Experimental Protocols
Detailed methodologies for the key orthogonal deprotection strategies are provided below.
Protocol 1: Selective Deprotection of a Benzhydryl Ether by Catalytic Hydrogenolysis
Objective: To selectively cleave a benzhydryl ether in the presence of a benzyl ether using catalytic transfer hydrogenolysis.
Materials:
-
Substrate containing both benzhydryl and benzyl ethers
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the substrate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (1 atm, from a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Selective Deprotection of a Benzhydryl Ether by Acid-Catalyzed Cleavage
Objective: To selectively remove a benzhydryl ether using mild acidic conditions while preserving a benzyl ether.
Materials:
-
Substrate containing both benzhydryl and benzyl ethers
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the substrate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (1.0 mL, 10% v/v) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Deprotection of a Benzyl Ether by Oxidative Cleavage
Objective: To selectively cleave a benzyl ether in the presence of a benzhydryl ether using DDQ.
Materials:
-
Substrate containing both benzyl and benzhydryl ethers
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the substrate (1.0 mmol) in a mixture of dichloromethane and water (18:1, 19 mL) in a round-bottom flask.
-
Add DDQ (1.2 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. The color of the solution will typically turn dark.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the orthogonal deprotection strategies for molecules containing both benzyl and benzhydryl ethers.
Caption: Orthogonal deprotection pathways for Bn and DPM ethers.
Caption: Decision workflow for selective deprotection.
References
Safety Operating Guide
Proper Disposal of Benzhydryl 2-chloroethyl ether: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Benzhydryl 2-chloroethyl ether, a halogenated ether, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes having a designated waste accumulation area and the appropriate personal protective equipment (PPE) readily available.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber, Neoprene, or Polyethylene gloves are recommended. Avoid PVC or natural latex.[3][4] |
| Skin & Body Protection | Lab Coat or Protective Apron | A flame-retardant lab coat, such as Nomex®, should be worn over cotton clothing.[2][4] |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a respirator is required.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5][6][7]
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification and Segregation:
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Avoid overfilling the container; a general rule is to fill it to no more than 80-90% of its capacity to allow for expansion.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[9]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration or approximate percentage of the compound.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
-
Storage:
Accidental Spill Cleanup
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Table 2: Spill Cleanup Procedures
| Step | Action |
| 1. Evacuate | Evacuate non-essential personnel from the immediate area. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Absorb | Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1][5][10] |
| 4. Collect | Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1][3] |
| 5. Decontaminate | Clean the spill area with soap and water. |
| 6. Dispose | Dispose of the contaminated absorbent material as halogenated organic waste, following the protocol outlined above. |
Arranging for Professional Disposal
Surplus and non-recyclable this compound must be disposed of through a licensed and reputable chemical waste disposal company.[4] These companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. This compound | CAS#:32669-06-0 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzhydryl 2-chloroethyl ether
Essential Safety and Handling Guide for Benzhydryl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally similar and potentially hazardous chemicals, such as Bis(2-chloroethyl) ether. It is imperative to treat this compound with a high degree of caution, assuming it may share hazards with these related compounds.
Chemical and Physical Properties
A summary of the known properties of this compound and a related compound is provided below for reference.
| Property | This compound | Bis(2-chloroethyl) ether (for comparison) |
| CAS Number | 32669-06-0[1][2] | 111-44-4[3] |
| Molecular Formula | C15H15ClO[1][2] | C4H8Cl2O[4] |
| Molecular Weight | 246.73 g/mol [1][2][5] | 143.01 g/mol |
| Appearance | Yellow Oil[1] | Colorless, nonflammable liquid with a strong unpleasant odor[6] |
| Storage | 2-8°C Refrigerator[1] | Store in a well-ventilated place. Keep container tightly closed.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Category | Level C Protection (Standard Laboratory Operations) | Level B Protection (Higher Risk Operations or Spills) |
| Respiratory Protection | Full-face or half-mask air-purifying respirator with organic vapor cartridges.[7][8] | Positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[7][8] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9][10] | Included with the full-facepiece respirator. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).[9] Ensure gloves are compliant with EN 374 standard.[5] | Inner and outer chemical-resistant gloves.[7][8] |
| Body Protection | Chemical-resistant lab coat or coveralls.[9] | Chemical-resistant clothing (e.g., hooded two-piece chemical splash suit or disposable chemical-resistant coveralls).[7][8] |
| Foot Protection | Chemical-resistant, steel-toed boots or shoes.[8][10] | Outer chemical-resistant boots.[8] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
During Handling:
-
Storage:
Disposal Plan:
-
Unused Product: Dispose of as hazardous waste through a licensed disposal company.[5] Do not mix with other waste.
-
Contaminated Materials: Any materials that come into contact with this compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.[5]
-
Containers: Handle uncleaned containers as you would the product itself.
Emergency Procedures
Exposure Response:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Seek immediate medical attention.[3]
Spill Response Workflow:
The following diagram illustrates the procedural flow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:32669-06-0 | Chemsrc [chemsrc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. trimaco.com [trimaco.com]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.com [fishersci.com]
- 12. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
